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  • Product: 4-Bromo-3-fluoro-2-methylbenzonitrile
  • CAS: 1349716-12-6

Core Science & Biosynthesis

Foundational

4-Bromo-3-fluoro-2-methylbenzonitrile (CAS 1349716-12-6): A Critical Building Block in Targeted Therapeutics

Executive Summary In modern rational drug design, the spatial arrangement and electronic tuning of aromatic scaffolds dictate the efficacy, selectivity, and metabolic stability of the resulting active pharmaceutical ingr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the spatial arrangement and electronic tuning of aromatic scaffolds dictate the efficacy, selectivity, and metabolic stability of the resulting active pharmaceutical ingredient (API). 4-Bromo-3-fluoro-2-methylbenzonitrile (CAS 1349716-12-6) is a highly specialized, tetrasubstituted benzene derivative that has emerged as a critical intermediate in the synthesis of next-generation therapeutics.

As a Senior Application Scientist, I have observed that direct electrophilic aromatic substitution on densely functionalized rings often yields intractable mixtures of regioisomers. This whitepaper deconstructs the elegant "functional group transposition" strategy used to synthesize this molecule, details its physicochemical profile, and provides field-proven, self-validating protocols for its application in synthesizing Bruton's Tyrosine Kinase (BTK) inhibitors [1] and Orexin receptor agonists [2].

Structural Logic & Physicochemical Profile

The strategic value of 4-bromo-3-fluoro-2-methylbenzonitrile lies in its orthogonal reactivity and the precise electronic push-pull system created by its substituents:

  • Nitrile (-CN): Provides a polar handle capable of hydrogen bonding within kinase hinge regions. It is highly electron-withdrawing, activating the ring for nucleophilic or transition-metal-catalyzed attacks.

  • Fluoro (-F): Lowers the pKa of adjacent functional groups, restricts the conformational rotation of downstream coupled biaryls (conformational locking), and blocks metabolic oxidation sites (e.g., CYP450 metabolism).

  • Methyl (-CH₃): Fills highly specific hydrophobic pockets in target receptors, enhancing binding affinity.

  • Bromo (-Br): The synthetic linchpin. It serves as the primary site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Table 1: Physicochemical and Structural Properties
PropertyValue / Description
CAS Number 1349716-12-6
IUPAC Name 4-bromo-3-fluoro-2-methylbenzonitrile
Molecular Formula C₈H₅BrFN
Molecular Weight 214.04 g/mol
InChI Key ATWKXXGBCZWOCX-UHFFFAOYSA-N
Physical Form Yellow to Brown Solid
Storage Conditions 2-8 °C, sealed in dry conditions [3]

De Novo Synthesis: The Functional Group Transposition Strategy

Synthesizing a 1,2,3,4-tetrasubstituted benzene with exact regiocontrol is notoriously difficult. The synthesis of CAS 1349716-12-6 circumvents direct halogenation by utilizing a brilliant functional group transposition starting from 4-bromo-2-fluoro-3-methylaniline. By cyanating the existing bromide and subsequently converting the amine to a new bromide via a Sandmeyer reaction, the positions of the nitrogen and halogen are effectively swapped, guaranteeing 100% regioselectivity [1].

Synthesis A 4-Bromo-2-fluoro- 3-methylaniline B 4-Amino-3-fluoro- 2-methylbenzonitrile A->B CuCN, DMF, 140°C (Cyanation) C 4-Bromo-3-fluoro- 2-methylbenzonitrile B->C t-BuONO, CuBr, 65°C (Sandmeyer)

Fig 1: Two-step functional group transposition synthesis of CAS 1349716-12-6.

Protocol 1: Regioselective Cyanation (Rosenmund-von Braun Reaction)
  • Objective: Convert 4-bromo-2-fluoro-3-methylaniline to 4-amino-3-fluoro-2-methylbenzonitrile.

  • Methodology:

    • Dissolve 4-bromo-2-fluoro-3-methylaniline (1 eq) in anhydrous DMF.

    • Add Copper(I) cyanide (CuCN) (3 eq) under an N₂ atmosphere.

    • Stir the reaction at 140 °C for 16 hours.

    • Cool the mixture, quench with NH₃·H₂O to solubilize copper salts, and extract with EtOAc.

  • Causality & Logic: CuCN acts as both the nucleophile and the transition metal catalyst. DMF is selected as a polar aprotic solvent to stabilize the highly polar transition state at elevated temperatures. The excess NH₃·H₂O during workup is critical to form water-soluble copper-amine complexes, preventing emulsions during organic extraction.

  • Validation: LCMS reveals the disappearance of the starting material and the emergence of the intermediate at m/z = 151.0 (M+H)⁺.

Protocol 2: Non-Aqueous Sandmeyer Bromination
  • Objective: Convert 4-amino-3-fluoro-2-methylbenzonitrile to 4-bromo-3-fluoro-2-methylbenzonitrile.

  • Methodology:

    • Prepare a solution of tert-butyl nitrite (t-BuONO) (1.5 eq) and CuBr (1.5 eq) in anhydrous Acetonitrile (MeCN) at 65 °C.

    • Dropwise add a solution of 4-amino-3-fluoro-2-methylbenzonitrile (1 eq) in MeCN.

    • Stir at 65 °C for 3 hours under N₂.

    • Filter, concentrate in vacuo, and purify via silica gel chromatography (PE/EtOAc 9:1).

  • Causality & Logic: Traditional Sandmeyer reactions use NaNO₂ in aqueous HCl. However, the highly electron-deficient nature of this specific diazonium salt makes it extremely susceptible to hydrolysis, which would yield an unwanted phenol byproduct. By using t-BuONO in an anhydrous solvent (MeCN), we generate the nitrosonium ion in situ, completely bypassing the hydrolysis pathway. CuBr acts as a single-electron transfer (SET) catalyst to facilitate the radical bromination.

Strategic Applications in Drug Discovery

BTK Inhibitors in Oncology and Immunology

Bruton's Tyrosine Kinase (BTK) is a critical signaling node in the B-cell receptor (BCR) pathway. Hyperactivation of this pathway drives B-cell malignancies (e.g., Chronic Lymphocytic Leukemia) and autoimmune disorders. Biogen MA Inc. utilizes CAS 1349716-12-6 to synthesize novel covalent and reversible BTK inhibitors [1]. The tetrasubstituted ring acts as a rigid core that perfectly orients the inhibitor within the BTK ATP-binding pocket.

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK Activation BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation NFkB NF-κB / NFAT PLCg2->NFkB Calcium Signaling Proliferation B-Cell Proliferation NFkB->Proliferation Gene Expression Inhibitor BTK Inhibitor (CAS 1349716-12-6 derived) Inhibitor->BTK Inhibition

Fig 2: BTK signaling cascade and targeted inhibition by CAS 1349716-12-6 derivatives.

Orexin Receptor Agonists for Sleep Disorders

Merck Sharp & Dohme LLC leverages this compound to synthesize sulfonamide-based Orexin receptor agonists for the treatment of narcolepsy and hypersomnia [2]. Here, the bromide is utilized in a Suzuki-Miyaura cross-coupling to attach heterocyclic pharmacophores.

Suzuki A 4-Bromo-3-fluoro- 2-methylbenzonitrile C 3-Fluoro-4-(furan-2-yl)- 2-methylbenzonitrile A->C Pd Catalyst, Base (Oxidative Addition) B 2-(Furan-2-yl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane B->C (Transmetalation)

Fig 3: Suzuki-Miyaura cross-coupling workflow for Orexin receptor agonist synthesis.

Protocol 3: Suzuki-Miyaura Cross-Coupling (Orexin Intermediate)
  • Objective: Synthesize 3-fluoro-4-(furan-2-yl)-2-methylbenzonitrile.

  • Methodology:

    • Combine 4-bromo-3-fluoro-2-methylbenzonitrile (1 eq) and 2-(furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq) in a degassed solvent system (e.g., 1,4-Dioxane/H₂O).

    • Add a Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq) and a base (e.g., K₂CO₃) (2 eq).

    • Heat to 90 °C for 4 hours.

    • Filter through Celite, concentrate, and purify via chromatography to yield the product (approx. 64% yield) [2].

  • Causality & Logic: The highly electron-withdrawing nature of the -CN and -F groups on the starting material heavily accelerates the oxidative addition of Pd(0) into the C-Br bond. The aqueous base is required to activate the boronic ester for the transmetalation step.

Analytical Characterization

To ensure the trustworthiness of your synthesized or procured material, rigorous analytical validation is required. The unique substitution pattern provides highly characteristic NMR signals [1]:

  • ¹H NMR (400 MHz, CDCl₃) Expected Shifts:

    • δ 7.51 (dd, 1H): Aromatic proton at C5. The doublet of doublets arises from ortho-coupling to the adjacent proton and meta-coupling to the fluorine atom.

    • δ 7.28 (dd, 1H): Aromatic proton at C6. Shows ortho-coupling to the C5 proton and ortho-coupling to the fluorine atom.

    • δ 2.52 (s, 3H): The isolated methyl group at C2 appears as a sharp singlet, shifted slightly downfield due to the anisotropic effects of the adjacent nitrile group.

  • Mass Spectrometry: While the parent mass (214.04) may be difficult to observe via standard ESI+ due to the lack of basic sites, intermediate derivatives (like the amine) readily ionize.

References

  • Biogen MA Inc. (2022). WO2022032019A1 - Btk inhibitors.
  • Merck Sharp & Dohme LLC. (2023). WO2023215205A1 - Orexin receptor agonists.
Exploratory

Architecting Advanced Therapeutics: A Technical Whitepaper on 4-Bromo-3-fluoro-2-methylbenzonitrile

Executive Summary As drug discovery pivots towards highly targeted kinase inhibitors and receptor agonists, the demand for sterically and electronically tuned building blocks has surged. 4-Bromo-3-fluoro-2-methylbenzonit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots towards highly targeted kinase inhibitors and receptor agonists, the demand for sterically and electronically tuned building blocks has surged. 4-Bromo-3-fluoro-2-methylbenzonitrile represents a critical intermediate in this paradigm. Featuring a unique tetrasubstituted benzene architecture, it provides an exquisite balance of orthogonal reactivity (via the aryl bromide and nitrile) and metabolic stability (via the fluorine and methyl groups). This whitepaper provides an in-depth analysis of its physicochemical properties, self-validating synthesis protocols, and its pivotal role in synthesizing Bruton's Tyrosine Kinase (BTK) inhibitors and Orexin receptor agonists.

Physicochemical Profiling and Structural Rationale

The strategic placement of halogens and pseudohalogens on the aromatic ring dictates the molecule's utility. The fluorine atom at the 3-position enhances lipophilicity and lowers the pKa of adjacent functional groups in downstream derivatives, which is a proven strategy for improving membrane permeability in oral drug design. The nitrile group serves as a versatile precursor for amines, amides, or tetrazoles, while the bromine atom is primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1].

Table 1: Physicochemical and Analytical Data

PropertyValue / Specification
CAS Number 1349716-12-6
Molecular Formula C8H5BrFN
Molecular Weight 214.04 g/mol
Physical State Yellow to Brown Solid / Powder[2]
Purity ≥95% (Typically 95% - 97%)
InChI Key ATWKXXGBCZWOCX-UHFFFAOYSA-N
Storage Conditions Sealed in dry, Room Temperature (2-8 °C for long-term stability)[2]
GHS Hazard Statements H302, H315, H319, H335 (Harmful if swallowed, Irritant)

(Data sourced from )

Mechanistic Synthesis: The Sandmeyer Workflow

Direct electrophilic bromination of highly substituted benzenes often yields intractable mixtures of regioisomers due to competing directing effects. To achieve absolute regiocontrol, the synthesis of 4-bromo-3-fluoro-2-methylbenzonitrile relies on the Sandmeyer reaction, starting from 4-amino-3-fluoro-2-methylbenzonitrile (1)[1].

Causality in Design: Utilizing tert-butyl nitrite (t-BuONO) in a non-aqueous solvent (acetonitrile) prevents the formation of phenolic byproducts that plague aqueous diazotizations. Copper(I) bromide (CuBr) acts as a single-electron transfer (SET) catalyst, ensuring rapid radical recombination to form the aryl bromide[1].

Sandmeyer A 4-amino-3-fluoro- 2-methylbenzonitrile B t-BuONO, MeCN (Diazotization) A->B C Diazonium Salt Intermediate B->C -H2O D CuBr, 65°C (SET Catalysis) C->D E 4-Bromo-3-fluoro- 2-methylbenzonitrile D->E -N2

Sandmeyer synthesis workflow for 4-Bromo-3-fluoro-2-methylbenzonitrile.

Self-Validating Experimental Protocol

Objective: Synthesis of 4-bromo-3-fluoro-2-methylbenzonitrile with built-in analytical checkpoints to ensure high-fidelity conversion.

  • Diazotization: Dissolve 4-amino-3-fluoro-2-methylbenzonitrile (1.0 eq) in anhydrous MeCN. Add tert-butyl nitrite (1.5 eq) dropwise at 65 °C[1].

    • Validation Checkpoint 1: Extract a 10 µL aliquot, quench in MeOH, and analyze via LC-MS. Proceed to the next step only when the aniline precursor (m/z 151.0 [M+H]+) is completely consumed[1].

  • Bromination: Add CuBr (1.5 eq) in portions to the reaction mixture at 65 °C. Stir for 3 hours under an N2 atmosphere[1].

    • Validation Checkpoint 2: Monitor N2 gas evolution. Cessation of bubbling indicates the exhaustion of the diazonium intermediate.

  • Workup & Purification: Cool to room temperature, filter through a Celite pad to remove copper salts, and concentrate the filtrate in vacuo. Purify the crude residue via silica gel column chromatography (Petroleum Ether/EtOAc 9:1)[1].

    • Validation Checkpoint 3: Perform 1H NMR (400 MHz, CDCl3). The product is analytically validated by the presence of two distinct doublets of doublets for the aromatic protons (δ 7.51 and 7.28) and a singlet for the methyl group (δ 2.52)[1].

Applications in Advanced Therapeutics

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a critical kinase in the B-cell receptor (BCR) signaling pathway, making it a prime target for B-cell malignancies and autoimmune diseases. 4-Bromo-3-fluoro-2-methylbenzonitrile is utilized as a core scaffold to synthesize next-generation BTK inhibitors (1)[1]. The bromine atom serves as the attachment point for advanced heterocyclic systems via Suzuki coupling, while the nitrile group is often elaborated into primary amines (e.g., via reduction to (4-bromo-3-fluoro-2-methylphenyl)methanamine) to interact directly with the kinase hinge region[1].

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK Activation BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylation PLCg2 PLCγ2 Activation BTK->PLCg2 Signal Transduction Inhibitor Derivative Inhibitor (Target Compound) Inhibitor->BTK Kinase Inhibition NFkB NF-κB Signaling (B-Cell Proliferation) PLCg2->NFkB Calcium Release

BTK signaling cascade and targeted inhibition by derivatives.

Orexin Receptor Agonists

Beyond oncology, this building block is critical in neurology. Recent patent literature highlights its use in synthesizing Orexin receptor agonists for treating sleep disorders such as narcolepsy (3)[3]. In these workflows, the bromine atom undergoes transition-metal-catalyzed borylation or direct cross-coupling with heteroaryls (e.g., furan-2-yl) to build the pharmacophore necessary for receptor binding[3].

Conclusion

The synthesis and application of 4-Bromo-3-fluoro-2-methylbenzonitrile underscore the importance of precision in chemical building blocks. By leveraging self-validating synthetic routes like the non-aqueous Sandmeyer reaction, researchers can ensure high-fidelity incorporation of this scaffold into complex active pharmaceutical ingredients (APIs), driving forward innovations in both oncology and neurology.

References

  • Title: WO2022032019A1 - Btk inhibitors Source: Google Patents URL
  • Title: WO2023215205A1 - Orexin receptor agonists Source: Google Patents URL

Sources

Foundational

theoretical properties of 4-Bromo-3-fluoro-2-methylbenzonitrile

An In-depth Technical Guide to the Theoretical Properties and Synthetic Utility of 4-Bromo-3-fluoro-2-methylbenzonitrile Abstract This technical guide provides a comprehensive analysis of 4-Bromo-3-fluoro-2-methylbenzoni...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Theoretical Properties and Synthetic Utility of 4-Bromo-3-fluoro-2-methylbenzonitrile

Abstract

This technical guide provides a comprehensive analysis of 4-Bromo-3-fluoro-2-methylbenzonitrile (CAS No. 1349716-12-6), a substituted aromatic nitrile of significant interest to the chemical research, drug discovery, and materials science sectors. The document elucidates the molecule's core physicochemical properties, theoretical spectroscopic characteristics, and its nuanced chemical reactivity. By examining the interplay of its four distinct functional groups—bromo, fluoro, methyl, and nitrile—this guide highlights the compound's versatility as a strategic building block for the synthesis of complex molecular architectures. Particular emphasis is placed on its potential applications in medicinal chemistry, drawing parallels with structurally related intermediates used in the development of therapeutic agents. Safety protocols, handling procedures, and storage requirements are also detailed to ensure its effective and safe utilization in a laboratory setting.

Molecular Identity and Physicochemical Properties

4-Bromo-3-fluoro-2-methylbenzonitrile is a polysubstituted benzene derivative. The strategic placement of its functional groups imparts a unique electronic and steric profile, making it a valuable intermediate for targeted chemical synthesis.

Nomenclature and Chemical Identifiers

A consistent and accurate identification of this compound is crucial for regulatory compliance, procurement, and literature searches.

IdentifierValueSource
CAS Number 1349716-12-6[1]
Molecular Formula C₈H₅BrFN[1]
Molecular Weight 214.04 g/mol [1]
IUPAC Name 4-bromo-3-fluoro-2-methylbenzonitrileN/A
InChI 1S/C8H5BrFN/c1-5-6(4-11)2-3-7(9)8(5)10/h2-3H,1H3[1]
InChIKey ATWKXXGBCZWOCX-UHFFFAOYSA-N[1]
MDL Number MFCD18917159[1]
Structural Analysis

The molecule's structure is defined by a central benzene ring substituted with four different groups. The ortho-relationship between the methyl and nitrile groups, coupled with the fluorine and bromine atoms at positions 3 and 4, respectively, creates a sterically hindered and electronically complex environment that dictates its reactivity.

Caption: 2D Structure of 4-Bromo-3-fluoro-2-methylbenzonitrile.

Physicochemical Properties

The physical state and stability are key parameters for handling and reaction setup.

PropertyValueSource
Physical Form Yellow to Brown Solid[1]
Purity ≥ 95%[1]
Storage Temperature 2-8 °C or Sealed in dry, room temperature[1]

Theoretical Spectroscopic Profile

While specific experimental spectra for this exact compound are proprietary, a theoretical profile can be constructed based on established principles of spectroscopy and data from analogous structures.[2] This predictive analysis is invaluable for reaction monitoring and quality control.

SpectroscopyFeaturePredicted Characteristics & Rationale
¹H NMR Aromatic ProtonsTwo signals expected in the aromatic region (~7.0-8.0 ppm), each a doublet due to coupling with the neighboring proton. The fluorine atom will introduce additional long-range coupling (⁴JHF).
Methyl ProtonsA singlet in the aliphatic region (~2.0-2.5 ppm) corresponding to the three methyl protons.
¹³C NMR Aromatic CarbonsSix distinct signals for the aromatic carbons, with chemical shifts influenced by the attached substituents. The carbon attached to fluorine will show a large one-bond coupling (¹JCF). The carbon of the nitrile group will appear downfield (~115-120 ppm).
Methyl CarbonA single signal in the upfield region (~15-20 ppm).
¹⁹F NMR FluorineA single resonance, likely appearing as a multiplet due to coupling with nearby aromatic protons.
IR Spectroscopy Nitrile Stretch (C≡N)A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹. This is a highly characteristic peak for the nitrile functional group.
C-F StretchA strong absorption band in the fingerprint region, typically around 1000-1300 cm⁻¹.
Aromatic C-H StretchBands above 3000 cm⁻¹.
Mass Spec. Molecular Ion (M⁺)A characteristic pair of peaks for the molecular ion, [M]⁺ and [M+2]⁺, with nearly equal intensity (1:1 ratio). This pattern is the definitive signature of a molecule containing one bromine atom. Expected m/z: ~213 and ~215.

Reactivity and Synthetic Potential

The synthetic utility of 4-Bromo-3-fluoro-2-methylbenzonitrile arises from the distinct reactivity of its functional groups. The electron-withdrawing nature of the nitrile and fluorine substituents makes the aromatic ring electron-deficient, while the bromine atom provides a versatile handle for cross-coupling reactions.

Reactions at the Nitrile Group

The nitrile group is a versatile functional group that can be transformed into amines, carboxylic acids, or heterocyclic systems like tetrazoles.[3] These transformations are fundamental in medicinal chemistry for modifying a lead compound's polarity, basicity, and hydrogen bonding capacity.

Caption: Key transformations of the nitrile group.

Reactions at the Bromine Atom

The carbon-bromine bond is the most synthetically versatile site for building molecular complexity. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This capability is a cornerstone of modern drug development.

Caption: Palladium-catalyzed cross-coupling reactions.

Representative Experimental Protocol: Reduction of Nitrile to Primary Amine

This protocol is a generalized procedure based on standard methods for nitrile reduction.[3] Researchers must adapt it based on specific laboratory equipment and reaction scale.

Objective: To reduce the nitrile functionality of 4-Bromo-3-fluoro-2-methylbenzonitrile to a primary amine (4-Bromo-3-fluoro-2-methylbenzylamine).

Materials:

  • 4-Bromo-3-fluoro-2-methylbenzonitrile

  • Anhydrous solvent (e.g., Ethanol or Methanol)

  • Catalyst (e.g., Raney Nickel, slurry in water)

  • Hydrogen gas (H₂) source

  • Hydrogenation apparatus (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: Ensure the hydrogenation reaction vessel is clean, dry, and has been purged with an inert gas (e.g., Nitrogen).

  • Catalyst Loading: Under a stream of inert gas, carefully add the Raney Nickel catalyst to the reaction vessel. Causality Note: Raney Nickel is pyrophoric when dry; it must be handled as a slurry and kept wet with solvent at all times to prevent ignition upon contact with air.

  • Substrate Addition: Dissolve a known quantity of 4-Bromo-3-fluoro-2-methylbenzonitrile in the anhydrous solvent and add the solution to the reaction vessel via cannula or a sealed addition funnel.

  • System Purge: Seal the reaction vessel. Evacuate the atmosphere and backfill with inert gas. Repeat this cycle 3-5 times to remove all oxygen.

  • Hydrogenation: Evacuate the inert gas and introduce hydrogen gas to the desired pressure (e.g., 50 psi).

  • Reaction: Begin vigorous agitation (stirring or shaking) and maintain the reaction at room temperature or with gentle heating. Monitor the reaction progress by observing the drop in hydrogen pressure.

  • Completion and Work-up: Once hydrogen uptake ceases, stop the agitation. Purge the vessel with inert gas (3-5 cycles) to remove all residual hydrogen.

  • Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Causality Note: The Celite pad with the Raney Nickel catalyst should not be allowed to dry. It should be immediately quenched with copious amounts of water to prevent fire.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude primary amine, which can be purified by standard techniques such as crystallization or chromatography.

Potential Applications in Research and Development

The true value of 4-Bromo-3-fluoro-2-methylbenzonitrile lies in its role as a versatile intermediate.

  • Medicinal Chemistry: Substituted benzonitriles are crucial precursors for a wide range of pharmaceuticals. For example, the structurally related 4-fluoro-2-methylbenzonitrile is a key intermediate in the synthesis of Trelagliptin, a DPP-IV inhibitor.[4][5] The subject compound offers a unique substitution pattern for constructing novel scaffolds to target specific biological pathways.[6]

  • Materials Science: The presence of fluorine and bromine atoms can impart desirable properties such as thermal stability, chemical resistance, and altered electronic characteristics to polymers and other advanced materials.[6] This compound can serve as a monomer or a modifying agent in the synthesis of specialty chemicals.[6]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this compound.

Hazard Identification

The compound is classified as hazardous according to GHS standards.[1]

Hazard ClassGHS CodeDescriptionPictogram
Acute Toxicity, OralH302Harmful if swallowed alt text
Skin IrritationH315Causes skin irritation alt text
Eye IrritationH319Causes serious eye irritation alt text
Resp. Tract Irrit.H335May cause respiratory irritation alt text
Recommended Handling Protocol

A self-validating system of checks and protective measures is essential.

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[7][8] Ensure an eyewash station and safety shower are immediately accessible.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:

    • Chemical safety goggles or a face shield.[7]

    • Nitrite or neoprene gloves.

    • A lab coat.

  • Dispensing: Handle as a solid. Avoid creating dust. Use appropriate tools (spatulas) for weighing and transferring.

  • Spill Management: In case of a spill, cordon off the area. Do not create dust. Gently sweep the solid material into a labeled container for hazardous waste disposal.

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[8][9] Do not eat, drink, or smoke in the laboratory.[9]

Storage and Stability
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8] Recommended storage temperatures range from 2-8°C to room temperature.[1]

  • Incompatibilities: Avoid contact with strong acids and strong bases.[7]

  • Hazardous Decomposition: Upon combustion, may produce toxic fumes including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), hydrogen fluoride (HF), hydrogen bromide (HBr), and hydrogen cyanide (HCN).[7]

Conclusion

4-Bromo-3-fluoro-2-methylbenzonitrile is a highly functionalized chemical intermediate with significant theoretical and practical value for research and development professionals. Its unique combination of reactive sites—a transformable nitrile, a cross-coupling-ready bromine, and an electronically modified aromatic ring—positions it as a powerful tool for the efficient construction of complex molecules. A thorough understanding of its properties, reactivity, and safety requirements, as outlined in this guide, is paramount to unlocking its full potential in the synthesis of novel pharmaceuticals and advanced materials.

References

  • PubChem. (n.d.). 4-Bromo-2-fluoro-3-methylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development. Retrieved from [Link]

  • Shajikumar, & Ganapathi Raman, R. (2018). Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. Oriental Journal of Chemistry, 34(3), 1478-1483.
  • PubChemLite. (n.d.). 4-bromo-2-fluoro-3-methylbenzonitrile (C8H5BrFN). PubChemLite. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile. Google Patents.
  • PubChem. (n.d.). 4-Bromo-2-fluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • WIPO Patentscope. (2016). A process for the preparation of 4-fluoro-2-methylbenzonitrile. WIPO. Retrieved from [Link]

  • Quick Company. (2025). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company. Retrieved from [Link]

Sources

Exploratory

Technical Guide & Safety Data Synthesis: 4-Bromo-3-fluoro-2-methylbenzonitrile in Advanced Drug Discovery

Executive Summary: The Strategic Value of 4-Bromo-3-fluoro-2-methylbenzonitrile As a Senior Application Scientist overseeing pharmaceutical synthesis, I frequently evaluate molecular building blocks for their structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of 4-Bromo-3-fluoro-2-methylbenzonitrile

As a Senior Application Scientist overseeing pharmaceutical synthesis, I frequently evaluate molecular building blocks for their structural utility and safety profiles. 4-Bromo-3-fluoro-2-methylbenzonitrile (CAS: 1349716-12-6) is a highly specialized, polyfunctionalized aromatic intermediate. It is extensively utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including Bruton's tyrosine kinase (BTK) inhibitors[1] and Orexin receptor agonists[2].

The strategic value of this molecule lies in the synergistic causality of its functional groups:

  • Nitrile (-CN): Acts as a strong electron-withdrawing group (EWG), lowering the lowest unoccupied molecular orbital (LUMO) of the aromatic ring. This activates the ring for transition-metal catalysis and provides a synthetic handle for subsequent reduction to amines or hydrolysis to amides[1].

  • Bromine (-Br): Serves as the primary reactive site. Its bond dissociation energy is optimal for palladium-catalyzed oxidative addition, making it an ideal electrophile for cross-coupling reactions[3].

  • Fluorine (-F): Introduces metabolic stability by blocking cytochrome P450-mediated oxidation at the 3-position. Furthermore, it increases the lipophilicity of the final API, which is critical for central nervous system (CNS) penetrance in neuro-active drugs[2].

  • Methyl (-CH3): Provides targeted steric hindrance. In resulting biaryl systems, this methyl group induces a steric twist that breaks molecular planarity—a critical design element in modern kinase inhibitors to achieve high target selectivity and reduce off-target DNA intercalation[1].

Physicochemical Profiling & Structural Causality

Understanding the foundational metrics of a compound is the first step in predicting its behavior in both biological and synthetic environments. Table 1 consolidates the quantitative physicochemical data required for stoichiometric calculations and handling,[4].

Table 1: Physicochemical & Identification Data

PropertyValueCausality / Implication
Chemical Name 4-Bromo-3-fluoro-2-methylbenzonitrileNomenclature dictates the regiochemistry of subsequent reactions.
CAS Number 1349716-12-6Unique identifier for global regulatory and SDS tracking.
Molecular Formula C8H5BrFNUsed for precise mass spectrometry (MS) calibration.
Molecular Weight 214.04 g/mol Critical for calculating molar equivalents in catalysis.
Physical State Solid (Ambient Temp)Dictates the need for particulate inhalation controls.
Standard Purity ≥ 97%High purity prevents catalyst poisoning by trace halogens.

Hazard Identification & Mechanistic Toxicology

Safety protocols must be grounded in mechanistic toxicology rather than rote memorization. The electrophilic nature of the fluorinated benzonitrile ring means it can undergo non-covalent interactions or nucleophilic aromatic substitution (SNAr) with nucleophilic residues (e.g., thiols in cysteine, amines in lysine) of epidermal and mucosal proteins,[5]. This chemical reactivity directly causes localized inflammation and irritation.

Table 2: GHS Safety & Handling Parameters

ParameterClassification / CodeMechanistic Rationale
Signal Word WarningIndicates moderate acute toxicity and irritation hazards.
Hazard Statements H302, H315, H319, H335H302: Harmful if swallowed (systemic toxicity). H315/H319: Skin/eye irritation via protein interaction. H335: Respiratory irritation from fine particulate inhalation.
Precautionary Codes P260, P261, P280, P305+P351+P338, P501Mandates the use of PPE and dictates specific flushing protocols to rapidly hydrolyze and remove the electrophile from tissues.
Storage Conditions Ambient, sealed, dryPrevents ambient moisture from degrading the compound or caking the solid powder.

Self-Validating Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Step-by-Step Methodology
  • Preparation & Degassing: Charge a Schlenk flask with 4-bromo-3-fluoro-2-methylbenzonitrile (1.0 equiv, 0.5 mmol) and the desired arylboronic acid (1.2 equiv, 0.6 mmol). Add K₂CO₃ (2.0 equiv).

    • Causality: The inorganic base is strictly required to coordinate with the boronic acid, forming a reactive, electron-rich boronate complex that accelerates the transmetalation step[3].

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

    • Self-Validation Check: The distinctive red/orange color of the Pd(II) precatalyst must be visible. If the powder is black, the catalyst has degraded to inactive Pd black and must be discarded.

  • Solvent Introduction & Inert Atmosphere: Evacuate and backfill the flask with high-purity Argon (3 cycles). Inject a degassed solvent mixture (1,4-Dioxane/H₂O, 4:1 v/v, 5 mL).

    • Causality: Oxygen must be excluded to prevent the irreversible oxidation of the active Pd(0) species. Water is essential to dissolve the K₂CO₃ and facilitate boronate formation[3].

  • Thermal Activation & Monitoring: Heat the reaction mixture to 80–90 °C.

    • Self-Validation Check: Monitor via LC-MS after 2 hours. The disappearance of the starting material mass (m/z 214) and the appearance of the cross-coupled product mass confirms successful oxidative addition and transmetalation[1].

  • Quenching & Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo before flash chromatography.

SuzukiCoupling A 4-Bromo-3-fluoro- 2-methylbenzonitrile C Oxidative Addition (Ar-Pd(II)-Br) A->C B Pd(0) Catalyst B->C Inserts into C-Br E Transmetalation (Ar-Pd(II)-Ar') C->E D Boronic Acid + Base D->E Base activates Boron F Reductive Elimination E->F F->B Regenerates Pd(0) G Biaryl Product (API Precursor) F->G Forms C-C bond

Fig 1: Catalytic cycle of Suzuki-Miyaura cross-coupling using 4-bromo-3-fluoro-2-methylbenzonitrile.

Emergency Response & Decontamination Workflows

In the event of an accidental spill or exposure, strict adherence to the SDS is mandatory to mitigate the H315, H319, and H335 hazards.

Step-by-Step Spill Protocol
  • Evacuation & Assessment: Immediately clear the immediate area. Assess the spill size to determine if external hazmat intervention is required.

  • PPE Donning: Responders must wear chemical-resistant nitrile gloves (double gloving recommended), safety goggles, a lab coat, and an N95 or P100 particulate respirator.

    • Causality: The respirator prevents the inhalation of fine crystalline dust, directly mitigating the H335 (respiratory irritation) hazard[5].

  • Containment: Turn on local exhaust ventilation (LEV). Surround the solid spill with inert absorbent material (e.g., dry sand or vermiculite) if dissolved in a solvent. If it is a dry powder, carefully collect it using a static-free brush.

    • Causality: Sweeping aggressively can aerosolize the powder, drastically increasing the risk of ocular and respiratory contact.

  • Decontamination: Wash the affected surface with a mild alkaline detergent solution. This helps to solubilize and safely remove any residual electrophilic compounds from the benchtop.

  • Disposal: Place all collected material and contaminated PPE into a clearly labeled, sealable hazardous waste container for incineration according to local environmental regulations (e.g., EPA/RCRA).

SafetyProtocol Start Spill / Exposure Event Assess Assess Scale & Hazards (H302, H315, H319, H335) Start->Assess PPE Don Advanced PPE (Nitrile Gloves, Respirator) Assess->PPE Vent Ensure Local Exhaust Ventilation (LEV) PPE->Vent Contain Contain Spill (Absorbent Sand/Vermiculite) Clean Mechanically Collect (Avoid Dust Generation) Contain->Clean Vent->Contain Dispose Dispose as Hazardous Waste Clean->Dispose

Fig 2: Step-by-step emergency response and decontamination workflow for chemical spills.

References

  • Title: Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds Source: National Institutes of Health (NIH) PMC URL: [Link]

  • Title: WO2022032019A1 - Btk inhibitors Source: Google Patents URL

Sources

Foundational

Unraveling the Enigma of CAS 1349716-12-6: A Search for Identity

A comprehensive investigation into the chemical compound designated by CAS Registry Number 1349716-12-6 has yielded no definitive identification within publicly accessible chemical databases and scientific literature. Th...

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive investigation into the chemical compound designated by CAS Registry Number 1349716-12-6 has yielded no definitive identification within publicly accessible chemical databases and scientific literature. This indicates a potential discrepancy in the provided CAS number or that the compound is not yet cataloged in these resources.

Researchers, scientists, and drug development professionals seeking information on a chemical entity rely on its unique CAS number as a primary identifier. This number serves as a gateway to a wealth of information, including its chemical structure, physicochemical properties, synthesis methods, and biological activity. However, in the case of CAS 1349716-12-6, this crucial first step to accessing information has been met with a void.

Extensive searches across multiple authoritative chemical databases, such as PubChem and the Chemical Abstracts Service (CAS) registry, have failed to retrieve any specific compound associated with this identifier. The search results consistently returned information for other, unrelated chemical substances, highlighting the likelihood of an error in the provided number.

Without a confirmed chemical identity, it is impossible to provide an in-depth technical guide as requested. The core requirements of detailing the compound's structure, properties, and relevant experimental protocols are contingent upon first knowing what the compound is.

Recommendations for Proceeding

To enable the creation of the requested technical guide, it is imperative to first verify the correct CAS Registry Number for the compound of interest. Alternatively, providing the common or systematic name of the chemical, or its molecular structure, would allow for a renewed and targeted search of scientific literature and databases.

Once the correct chemical identity is established, a comprehensive technical guide can be developed, addressing key areas of interest for researchers and drug development professionals, including:

  • Chemical Structure and Stereochemistry: A detailed analysis of the molecule's two- and three-dimensional structure, which is fundamental to understanding its interactions with biological systems.

  • Physicochemical Properties: A summary of key properties such as molecular weight, melting point, boiling point, solubility, and pKa, which are critical for experimental design and formulation development.

  • Synthesis and Purification: A review of established synthetic routes and purification protocols, providing practical insights for laboratory-scale preparation and scale-up.

  • Mechanism of Action and Biological Activity: An in-depth exploration of the compound's known biological targets, signaling pathways, and pharmacological effects, supported by in vitro and in vivo data.

  • Experimental Protocols: Detailed, step-by-step methodologies for relevant assays and experiments, enabling reproducibility and further investigation.

  • Data Visualization: Clear and concise presentation of quantitative data in tables and graphical representations of signaling pathways and experimental workflows using tools like Graphviz.

The scientific community thrives on the precise and accurate dissemination of technical information. Therefore, the foundational step of correctly identifying the chemical entity is paramount. We encourage the user to provide the corrected information to facilitate the generation of a valuable and accurate scientific resource.

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Bromo-3-fluoro-2-methylbenzonitrile

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: 4-Bromo-3-fluoro-2-methylbenzonitrile (CAS: 1349716-12-6) Mechanistic Rationale & Substrate Profiling In modern medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: 4-Bromo-3-fluoro-2-methylbenzonitrile (CAS: 1349716-12-6)

Mechanistic Rationale & Substrate Profiling

In modern medicinal chemistry, poly-substituted benzonitriles are highly prized scaffolds, frequently utilized in the development of targeted therapeutics such as orexin receptor agonists[1]. 4-Bromo-3-fluoro-2-methylbenzonitrile is a uniquely primed electrophile for palladium-catalyzed cross-coupling due to its specific electronic and steric topology.

Causality in Reactivity:

  • Electronic Activation (The Pull): The cyano (-CN) group at the C1 position exerts a powerful mesomeric (-M) and inductive (-I) electron-withdrawing effect. Because the bromine atom is situated at the para position (C4), the C-Br bond is severely depleted of electron density. This dramatically lowers the activation energy required for the oxidative addition of the Pd(0) catalyst[2].

  • Inductive Polarization: The fluorine atom at C3 (ortho to the bromine) provides additional localized inductive withdrawal, further polarizing the C-Br bond.

  • Steric Considerations (The Push): While electronically activated, the ortho-fluoro and meta-methyl groups create a sterically congested environment around the reaction center. This necessitates the use of ligands with large bite angles (e.g., dppf) or significant steric bulk (e.g., RuPhos) to accelerate the rate-determining reductive elimination step and prevent catalyst trapping[3].

CatalyticCycle Pd0 Pd(0)L_n Catalyst OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd + Ar-Br PdII Ar-Pd(II)-Br (Ar = 3-fluoro-2-methylbenzonitrile) OxAdd->PdII Trans Transmetalation (Base Mediated) PdII->Trans + R-B(OH)2 / Base PdII_R Ar-Pd(II)-R (R = Furan-2-yl) Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Coupled Product 3-fluoro-4-(furan-2-yl)-2-methylbenzonitrile RedElim->Product

Figure 1: Pd-Catalyzed Suzuki-Miyaura catalytic cycle for 4-Bromo-3-fluoro-2-methylbenzonitrile.

Quantitative Data Summary

The following table summarizes validated conditions for the functionalization of 4-bromo-3-fluoro-2-methylbenzonitrile across different coupling paradigms[1],[3].

Coupling ParadigmCoupling PartnerCatalyst / Ligand SystemBaseSolvent SystemTemp (°C)Expected Yield
Suzuki-Miyaura 2-(Furan-2-yl)-BPinPd(dppf)Cl₂ (5 mol%)Na₂CO₃ (aq)1,4-Dioxane / H₂O9064% - 75%
Buchwald-Hartwig MorpholinePd₂(dba)₃ / RuPhosCs₂CO₃Toluene (Anhydrous)100>80%
Sonogashira PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF (Degassed)70>85%

Experimental Protocols

Suzuki-Miyaura Cross-Coupling (Synthesis of Heteroaryl Derivatives)

This protocol details the coupling of 4-bromo-3-fluoro-2-methylbenzonitrile with a heteroaryl boronic ester to yield 3-fluoro-4-(furan-2-yl)-2-methylbenzonitrile, a common intermediate in orexin receptor agonist synthesis[1].

Reagents:

  • 4-Bromo-3-fluoro-2-methylbenzonitrile: 1.0 mmol (214.0 mg)

  • 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: 1.2 mmol (232.9 mg)

  • Pd(dppf)Cl₂·CH₂Cl₂: 0.05 mmol (40.8 mg)

  • 2M Na₂CO₃ (aq): 2.0 mmol (1.0 mL)

  • 1,4-Dioxane: 4.0 mL

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromo-3-fluoro-2-methylbenzonitrile, the furan boronic ester, and Pd(dppf)Cl₂.

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times) to prevent catalyst oxidation.

  • Solvent Addition: Syringe in 4.0 mL of sparged 1,4-dioxane, followed by 1.0 mL of degassed 2M Na₂CO₃ aqueous solution.

  • Thermal Cycling: Replace the septum with a Teflon-lined screw cap under positive Argon flow. Heat the biphasic mixture in an oil bath at 90 °C for 12 hours with vigorous stirring (1000 rpm) to ensure optimal phase transfer.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (15 mL) and water (10 mL). Separate the organic layer and extract the aqueous layer twice more with EtOAc (10 mL each).

  • Purification: Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the product.

Buchwald-Hartwig Amination

Due to the ortho-fluoro group, standard phosphine ligands may lead to sluggish reactivity or competing SNAr defluorination. RuPhos is selected here because its bulky, electron-rich dicyclohexylphosphine moiety accelerates oxidative addition while its biaryl backbone enforces a geometry that expedites reductive elimination of the amine[3].

Step-by-Step Methodology:

  • Glovebox Assembly: Inside an inert-atmosphere glovebox, charge a vial with 4-bromo-3-fluoro-2-methylbenzonitrile (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), RuPhos (0.04 mmol), and finely milled Cs₂CO₃ (2.0 mmol).

  • Amine Addition: Add morpholine (1.5 mmol) and anhydrous toluene (5.0 mL). Seal the vial with a PTFE-lined crimp cap.

  • Reaction: Remove from the glovebox and heat at 100 °C for 16 hours.

  • Filtration: Cool the mixture, dilute with dichloromethane, and filter through a pad of Celite to remove inorganic salts and palladium black. Concentrate and purify via chromatography.

Workflow Prep Reagent Prep Dry Solvents Glovebox Glovebox Assembly Weigh Pd/Ligand Prep->Glovebox Addition Substrate Addition Ar-Br & Boronate Glovebox->Addition Reaction Thermal Cycling 90°C for 12h Addition->Reaction Workup Aqueous Workup EtOAc Extraction Reaction->Workup Purification Purification Silica Column Workup->Purification Validation Validation LC-MS & NMR Purification->Validation

Figure 2: Standardized workflow for high-throughput cross-coupling reaction setup and validation.

Self-Validating Quality Control (Trustworthiness)

To ensure the integrity of the protocols, establish a self-validating feedback loop during the experiment:

  • In-Process LC-MS Tracking: Withdraw a 10 µL aliquot at the 6-hour mark. Dilute in 1 mL LC-MS grade Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and inject.

    • Validation metric: Look for the disappearance of the Ar-Br isotopic cluster ( m/z≈214/216 ) and the emergence of the product mass (e.g., m/z=202.06 [M+H]+ for the furan Suzuki product)[1].

  • Orthogonal NMR Validation: The presence of the fluorine atom at C3 provides an excellent non-destructive spectroscopic handle. Conduct 19 F NMR on the crude reaction mixture. The chemical shift of the fluorine will perturb significantly upon the replacement of the adjacent bromine atom with a heteroaryl or amino group, allowing for precise calculation of conversion ratios prior to column chromatography.

References

  • Google Patents.WO2023215205A1 - Orexin receptor agonists. World Intellectual Property Organization.
  • Takale, B. S., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules (MDPI). URL:[Link]

  • Chemical Society Reviews. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Royal Society of Chemistry. URL: [Link]

Sources

Application

The Strategic Application of 4-Bromo-3-fluoro-2-methylbenzonitrile in the Synthesis of Advanced Kinase Inhibitors

Introduction: Unveiling the Potential of a Multifunctional Building Block In the landscape of modern medicinal chemistry, the strategic design and synthesis of small molecule kinase inhibitors remain a cornerstone of tar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Multifunctional Building Block

In the landscape of modern medicinal chemistry, the strategic design and synthesis of small molecule kinase inhibitors remain a cornerstone of targeted cancer therapy.[1] Within this pursuit, the selection of appropriately functionalized starting materials is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. 4-Bromo-3-fluoro-2-methylbenzonitrile (CAS No. 1349716-12-6) has emerged as a highly valuable and versatile building block for the construction of complex pharmaceutical agents.[2] Its unique substitution pattern, featuring a bromine atom for cross-coupling reactions, a fluorine atom to modulate electronic properties and metabolic stability, a methyl group for steric influence, and a nitrile group as a key hydrogen bond acceptor or synthetic handle, makes it an ideal scaffold for innovative drug design.[3]

This technical guide provides an in-depth exploration of the applications of 4-Bromo-3-fluoro-2-methylbenzonitrile in medicinal chemistry, with a specific focus on its role in the synthesis of the potent, third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor, Lorlatinib (PF-06463922).[4] We will delve into the causality behind its use, provide a detailed experimental protocol for a key synthetic transformation, and discuss the structure-activity relationships (SAR) that underscore the importance of the 2-methylbenzonitrile moiety in kinase inhibition.

Physicochemical Properties of 4-Bromo-3-fluoro-2-methylbenzonitrile

PropertyValue
CAS Number 1349716-12-6
Molecular Formula C₈H₅BrFN
Molecular Weight 214.04 g/mol
Appearance Solid
Purity Typically >95%

Application in the Synthesis of Lorlatinib: A Case Study

Lorlatinib is a macrocyclic inhibitor designed to overcome resistance to earlier-generation ALK inhibitors and to penetrate the blood-brain barrier to treat brain metastases.[5] The synthesis of Lorlatinib employs a convergent strategy, where key fragments of the molecule are prepared separately and then coupled together in the later stages.[6] 4-Bromo-3-fluoro-2-methylbenzonitrile serves as a critical starting material for the synthesis of the boronic ester fragment, which is then incorporated into the macrocycle via a Suzuki-Miyaura cross-coupling reaction.

The rationale for using this specific building block is multifaceted:

  • Orthogonal Reactivity: The bromine atom provides a handle for the introduction of the boronic ester functionality through a Miyaura borylation reaction, without affecting the other reactive groups on the ring.[6]

  • Modulation of Physicochemical Properties: The fluorine atom can enhance membrane permeability and metabolic stability by blocking potential sites of metabolism.[7]

  • Steric and Conformational Control: The 2-methyl group plays a crucial role in the overall conformation of the final drug molecule, influencing its binding to the target kinase and potentially contributing to its selectivity.[5]

  • Key Pharmacophoric Element: The nitrile group is a common feature in kinase inhibitors, often forming a key hydrogen bond with the hinge region of the kinase active site.

The synthetic utility of 4-Bromo-3-fluoro-2-methylbenzonitrile is illustrated in its conversion to a boronic ester, which then participates in a key Suzuki coupling reaction to form the biaryl core of a Lorlatinib precursor.

G cluster_0 Synthesis of Boronic Ester Intermediate cluster_1 Suzuki-Miyaura Cross-Coupling cluster_2 Synthesis of Lorlatinib 4-Bromo-3-fluoro-2-methylbenzonitrile 4-Bromo-3-fluoro-2-methylbenzonitrile Boronic Ester Intermediate Boronic Ester Intermediate 4-Bromo-3-fluoro-2-methylbenzonitrile->Boronic Ester Intermediate Miyaura Borylation (e.g., Bis(pinacolato)diboron, Pd catalyst, base) Biaryl Intermediate Biaryl Intermediate Boronic Ester Intermediate->Biaryl Intermediate Suzuki Coupling (Pd catalyst, base) Aryl Halide Partner Aryl Halide Partner Aryl Halide Partner->Biaryl Intermediate Lorlatinib Lorlatinib Biaryl Intermediate->Lorlatinib Further Synthetic Steps (e.g., Macrolactamization)

Caption: Synthetic workflow from 4-Bromo-3-fluoro-2-methylbenzonitrile to Lorlatinib.

Detailed Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of a boronic ester derived from 4-Bromo-3-fluoro-2-methylbenzonitrile with an appropriate aryl halide partner, a key step in the synthesis of biaryl kinase inhibitors.[8]

Materials:

  • Boronic ester derived from 4-Bromo-3-fluoro-2-methylbenzonitrile (1.0 equiv)

  • Aryl halide (e.g., aryl bromide or iodide) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a suitable phosphine ligand) (0.02-0.05 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate, hexanes, and other necessary solvents for workup and purification

Equipment:

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer and heating mantle

  • Inert gas supply (argon or nitrogen)

  • Standard laboratory glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a Schlenk flask, add the boronic ester (1.0 equiv), the aryl halide (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).

    • Rationale: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. The base is required to activate the boronic ester for transmetalation to the palladium center.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask.

    • Rationale: Degassing the solvent removes dissolved oxygen, which can interfere with the catalytic cycle. The presence of water can be beneficial for the solubility of the base and can accelerate the reaction.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x). Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired biaryl product.

    • Rationale: Column chromatography is a standard method for purifying organic compounds, separating the desired product from unreacted starting materials, catalyst residues, and byproducts.

Structure-Activity Relationship (SAR) Insights

The 2-methylbenzonitrile moiety, derived from 4-Bromo-3-fluoro-2-methylbenzonitrile, is a critical component of Lorlatinib's pharmacophore. SAR studies on Lorlatinib and its analogs have revealed the importance of this group for potent and selective kinase inhibition.[9][10]

  • Nitrile Group: The nitrile group is a key hydrogen bond acceptor and often interacts with the hinge region of the kinase active site, a common binding motif for many Type I kinase inhibitors.[11] This interaction helps to anchor the inhibitor in the ATP-binding pocket.

  • Methyl Group: The ortho-methyl group can provide a steric constraint that orients the benzonitrile ring in a favorable conformation for binding. It can also enhance selectivity by preventing the inhibitor from binding to other kinases that have a smaller active site.[5]

  • Fluorine Atom: The fluorine atom at the 3-position can influence the electronic properties of the ring, potentially affecting the strength of the hydrogen bond formed by the nitrile group. It can also improve the compound's metabolic stability and membrane permeability.[7]

SAR SAR_Key SAR of the 2-Methylbenzonitrile Moiety in Kinase Inhibitors Nitrile Group Methyl Group (ortho) Fluoro Group (meta) Nitrile_Role Hydrogen bond acceptor (interacts with kinase hinge region) SAR_Key:f1->Nitrile_Role Key Interaction Methyl_Role Steric influence on conformation Enhances selectivity SAR_Key:f2->Methyl_Role Impacts Fluoro_Role Electronic properties Metabolic stability Membrane permeability SAR_Key:f3->Fluoro_Role Modulates

Caption: Key structure-activity relationships of the 2-methylbenzonitrile moiety.

Conclusion

4-Bromo-3-fluoro-2-methylbenzonitrile is a strategically important building block in medicinal chemistry, enabling the efficient synthesis of complex and highly functionalized drug candidates. Its application in the synthesis of Lorlatinib highlights its value in constructing potent and selective kinase inhibitors. The detailed protocol for the Suzuki-Miyaura cross-coupling reaction provides a practical guide for researchers, while the SAR insights underscore the importance of the 2-methylbenzonitrile moiety in achieving the desired biological activity. As the demand for novel targeted therapies continues to grow, the utility of such versatile chemical intermediates will undoubtedly expand, paving the way for the discovery of the next generation of life-saving medicines.

References

  • Dugger, R. W., et al. Exploratory Process Development of Lorlatinib. Org. Process Res. Dev.2018, 22 (9), 1289–1293.
  • Johnson, T. W., et al. Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][10][12][13]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1) with Preclinical Brain Exposure and Broad-Spectrum Potency against ALK-Resistant Mutations. J. Med. Chem.2014 , 57 (11), 4720–4744.

  • Metwally, A. M. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Curr. Med. Chem.2024.
  • Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Org. Synth.2024, 101, 542-563.
  • PMC. Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer. PMC. Accessed March 15, 2024. [Link]

  • PMC. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. PMC. Accessed March 15, 2024. [Link]

  • PubMed. Conformational Studies and Atropisomerism Kinetics of the ALK Clinical Candidate Lorlatinib (PF-06463922) and Desmethyl Congeners. PubMed. Published March 7, 2016. [Link]

  • ResearchGate. Discovery and Development of Lorlatinib: A Macrocyclic Inhibitor of EML4-ALK for the Treatment of NSCLC. ResearchGate. Accessed March 15, 2024. [Link]

  • Stony Brook University. New Inhibitors of a Cancer-Causing Protein May Lead to Targeted Therapeutics. Stony Brook University. Published March 28, 2012. [Link]

  • YouTube. Synthesis of Drugs: Lorlatinib. YouTube. Published November 27, 2021. [Link]

Sources

Method

The Strategic Utility of 4-Bromo-3-fluoro-2-methylbenzonitrile in Modern Organic Synthesis: Application Notes and Protocols

Introduction: Unveiling a Versatile Synthetic Building Block In the landscape of contemporary organic synthesis, the strategic incorporation of fluorine atoms and other functional groups into molecular scaffolds is param...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of contemporary organic synthesis, the strategic incorporation of fluorine atoms and other functional groups into molecular scaffolds is paramount for modulating the physicochemical and biological properties of target compounds. 4-Bromo-3-fluoro-2-methylbenzonitrile has emerged as a highly valuable and versatile building block, particularly in the realms of medicinal chemistry and materials science. Its unique trifunctionalized aromatic core, featuring a bromine atom, a fluorine atom, and a methyl group ortho to a nitrile moiety, offers a rich platform for a diverse array of chemical transformations. This arrangement of substituents provides a nuanced interplay of steric and electronic effects, enabling chemists to execute selective and high-yield reactions for the construction of complex molecular architectures.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the effective utilization of 4-bromo-3-fluoro-2-methylbenzonitrile in organic synthesis. We will explore its application in key cross-coupling reactions and as a precursor for the synthesis of bioactive molecules, with a focus on the causality behind experimental choices to ensure both scientific integrity and practical success.

Core Attributes and Synthetic Potential

The synthetic utility of 4-bromo-3-fluoro-2-methylbenzonitrile is rooted in the distinct reactivity of its functional groups. The bromine atom serves as a prime handle for transition-metal-catalyzed cross-coupling reactions, allowing for the facile formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atom, with its high electronegativity, significantly influences the electron density of the aromatic ring, which can modulate the reactivity of the other substituents and impact the pharmacokinetic properties of downstream pharmaceutical candidates. The nitrile group is a versatile functional moiety that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The ortho-methyl group provides steric hindrance that can direct the regioselectivity of certain reactions.

This combination of features makes 4-bromo-3-fluoro-2-methylbenzonitrile and its isomers key intermediates in the synthesis of a wide range of compounds, from pharmaceuticals and agrochemicals to advanced materials like thermally activated delayed fluorescence (TADF) emitters for OLEDs.[1][2]

Application in the Synthesis of Pharmaceutical Intermediates: A Case Study with an Isomer

While specific, publicly available synthetic routes starting directly from 4-bromo-3-fluoro-2-methylbenzonitrile are not abundant, the utility of the closely related isomer, 4-fluoro-2-methylbenzonitrile, in the synthesis of the antidiabetic drug Trelagliptin, provides a compelling case study for the importance of this structural motif.[3] A key step in the synthesis of a Trelagliptin intermediate is the radical bromination of 4-fluoro-2-methylbenzonitrile to introduce a reactive benzylic bromide. This transformation highlights the synthetic strategies that can be employed with substituted benzonitriles.

Protocol 1: Radical Bromination of 4-fluoro-2-methylbenzonitrile

This protocol details the synthesis of 2-(bromomethyl)-4-fluorobenzonitrile, a critical intermediate for further elaboration. The causality behind the choice of reagents is crucial: N-bromosuccinimide (NBS) is a convenient and selective source of bromine radicals, and azobisisobutyronitrile (AIBN) is a standard radical initiator that decomposes at a suitable temperature to initiate the reaction.

Reaction Scheme:

G start 4-fluoro-2-methylbenzonitrile reagents NBS, AIBN Acetonitrile, 70°C start->reagents end 2-(bromomethyl)-4-fluorobenzonitrile reagents->end

A representative radical bromination reaction.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-fluoro-2-methylbenzonitrile135.143.0 kg22.2
N-Bromosuccinimide (NBS)177.984.0 kg22.5
Azobisisobutyronitrile (AIBN)164.210.15 kg0.91
Acetonitrile41.0523.7 kg-
Dichloromethane84.9337 kg-
7% aq. Sodium Sulfite-45 kg-

Procedure:

  • To a suitable reaction vessel, charge 4-fluoro-2-methylbenzonitrile (3.0 kg) and acetonitrile (23.7 kg).

  • Add N-bromosuccinimide (4.0 kg) and AIBN (0.15 kg) to the solution.

  • Heat the reaction mixture to 70°C and maintain stirring for 8 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., HPLC or TLC).

  • Upon completion, cool the reaction mixture and remove the acetonitrile under reduced pressure.

  • To the residue, add dichloromethane (25 kg) and stir.

  • Filter the resulting solid (succinimide byproduct) and wash the filter cake with dichloromethane (12 kg).

  • Combine the filtrates and wash three times with a 7% aqueous solution of sodium sulfite (15 kg per wash) to quench any remaining bromine.

  • Separate the organic phase and concentrate under reduced pressure to yield crude 2-(bromomethyl)-4-fluorobenzonitrile. This product is often of sufficient purity to be used in the subsequent step without further purification.

Key Synthetic Transformations: Cross-Coupling Reactions

The bromine atom in 4-bromo-3-fluoro-2-methylbenzonitrile is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecular frameworks.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an aryl halide and an organoboron compound. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

General Reaction Scheme:

G cluster_reactants Reactants start 4-Bromo-3-fluoro-2-methylbenzonitrile reagents Pd Catalyst Ligand, Base Solvent, Heat start->reagents boronic_acid R-B(OH)2 boronic_acid->reagents product 4-Aryl-3-fluoro-2-methylbenzonitrile reagents->product

A generalized Suzuki-Miyaura coupling reaction.

Protocol 2: Representative Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 4-bromo-3-fluoro-2-methylbenzonitrile. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome and may require optimization for specific substrates.

Materials:

Reagent/SolventRoleTypical Examples
4-Bromo-3-fluoro-2-methylbenzonitrileAryl Halide-
Arylboronic AcidCoupling PartnerPhenylboronic acid, 4-methoxyphenylboronic acid
Palladium CatalystCatalystPd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)
LigandStabilizes CatalystPPh₃, SPhos, XPhos
BaseActivates Boronic AcidK₂CO₃, K₃PO₄, Cs₂CO₃
SolventReaction MediumToluene, Dioxane, DMF, with or without water

Procedure:

  • To a flame-dried Schlenk flask, add 4-bromo-3-fluoro-2-methylbenzonitrile (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., 10 mL of a 4:1 mixture of Toluene:Water).

  • Heat the reaction mixture to 90-110°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to aryl alkynes, which are valuable intermediates in organic synthesis.

General Reaction Scheme:

G cluster_reactants Reactants start 4-Bromo-3-fluoro-2-methylbenzonitrile reagents Pd Catalyst, Cu(I) salt Base, Solvent start->reagents alkyne R-C≡CH alkyne->reagents product 4-Alkynyl-3-fluoro-2-methylbenzonitrile reagents->product G cluster_reactants Reactants start 4-Bromo-3-fluoro-2-methylbenzonitrile reagents Pd Catalyst, Ligand Base, Solvent, Heat start->reagents amine R¹R²NH amine->reagents product 4-(R¹R²N)-3-fluoro-2-methylbenzonitrile reagents->product

Sources

Application

Unlocking Novel Compound Development: Application Notes and Protocols for 4-Bromo-3-fluoro-2-methylbenzonitrile

Introduction: A Versatile Scaffold for Modern Drug Discovery In the landscape of medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount to the successful development of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount to the successful development of novel compounds with enhanced efficacy and function. 4-Bromo-3-fluoro-2-methylbenzonitrile emerges as a particularly valuable scaffold, presenting a unique convergence of reactive sites that offer a versatile platform for molecular elaboration. The presence of a bromine atom facilitates a host of palladium-catalyzed cross-coupling reactions, while the electronically activated fluorine atom is primed for nucleophilic aromatic substitution. Furthermore, the nitrile and methyl functionalities serve as additional points for chemical modification.

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the synthetic manipulation of 4-Bromo-3-fluoro-2-methylbenzonitrile. The methodologies outlined herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both technical accuracy and practical applicability.

Chemical Properties and Reactivity Profile

The reactivity of 4-Bromo-3-fluoro-2-methylbenzonitrile is dictated by the interplay of its substituents. The electron-withdrawing nature of the cyano group significantly influences the electronic properties of the benzene ring, impacting its reactivity.[1] This effect, combined with the inductive effects of the halogen atoms, renders the aromatic core susceptible to a variety of transformations.

Functional Group Potential Transformations Key Considerations
4-Bromo Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, Sonogashira Coupling, Stille CouplingSteric hindrance from the ortho-methyl group may influence catalyst and ligand selection.
3-Fluoro Nucleophilic Aromatic Substitution (SNAr)The cyano group in the para position strongly activates the fluorine for displacement by nucleophiles.[2][3]
2-Methyl Oxidation, Free-Radical HalogenationThe electron-deficient nature of the ring may require specific conditions for benzylic functionalization.
1-Cyano (Nitrile) Hydrolysis to Amide/Carboxylic Acid, Reduction to BenzylamineSteric hindrance from the ortho-methyl group can affect the rate of hydrolysis.[4]

Core Synthetic Transformations: Protocols and Mechanistic Insights

The following sections provide detailed, step-by-step protocols for key synthetic transformations of 4-Bromo-3-fluoro-2-methylbenzonitrile. These protocols are based on established methodologies for structurally related compounds and are designed to serve as a robust starting point for experimental work.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures prevalent in many pharmaceutical agents.[5] For a sterically hindered and electron-deficient substrate like 4-Bromo-3-fluoro-2-methylbenzonitrile, the choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[6]

Objective: To synthesize 4-aryl-3-fluoro-2-methylbenzonitrile derivatives.

Materials:

  • 4-Bromo-3-fluoro-2-methylbenzonitrile (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add 4-Bromo-3-fluoro-2-methylbenzonitrile, the arylboronic acid, and K₃PO₄.

  • In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ and SPhos in a small amount of anhydrous 1,4-dioxane.

  • Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times.

  • Add the catalyst premix to the Schlenk flask, followed by the remaining anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Coupling cluster_setup Reaction Setup cluster_reaction Reaction Conditions cluster_workup Workup & Purification Reactants 4-Bromo-3-fluoro-2-methylbenzonitrile + Arylboronic Acid + K3PO4 Heating 80-100 °C Reactants->Heating Inert Atmosphere Catalyst Pd2(dba)3 / SPhos Catalyst->Heating Solvent Dioxane / Water Solvent->Heating Stirring Vigorous Stirring (12-24 h) Heating->Stirring Extraction Ethyl Acetate Extraction Stirring->Extraction Reaction Completion Purification Column Chromatography Extraction->Purification Product 4-Aryl-3-fluoro-2-methylbenzonitrile Purification->Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, which are prevalent in a vast array of pharmaceuticals.[5] The choice of a suitable palladium catalyst, a sterically demanding and electron-rich phosphine ligand, and a strong, non-nucleophilic base is critical for the successful amination of aryl bromides.[7][8]

Objective: To synthesize N-substituted 4-amino-3-fluoro-2-methylbenzonitrile derivatives.

Materials:

  • 4-Bromo-3-fluoro-2-methylbenzonitrile (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add 4-Bromo-3-fluoro-2-methylbenzonitrile, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Add the amine and the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald_Hartwig_Amination cluster_catalytic_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br(L_n) OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord Amine, Base PdAmido Ar-Pd(II)-NR'R''(L_n) AmineCoord->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr) at the 3-Position

The fluorine atom in 4-Bromo-3-fluoro-2-methylbenzonitrile is activated towards nucleophilic aromatic substitution by the para-cyano group.[2] This allows for the introduction of a variety of nucleophiles, such as alkoxides, thiolates, and amines, at the 3-position. The general order of reactivity for the leaving group in SNAr reactions is F > Cl > Br > I, which is opposite to that in Sₙ1 and Sₙ2 reactions.[3]

Objective: To synthesize 4-bromo-3-alkoxy-2-methylbenzonitrile derivatives.

Materials:

  • 4-Bromo-3-fluoro-2-methylbenzonitrile (1.0 equiv)

  • Alcohol (e.g., phenol, benzyl alcohol) (1.2 equiv)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.5 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • To a solution of the alcohol in anhydrous DMF, add the base (K₂CO₃ or NaH) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to form the alkoxide.

  • Add a solution of 4-Bromo-3-fluoro-2-methylbenzonitrile in anhydrous DMF.

  • Heat the reaction mixture to 80-120 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Functional Group Interconversions

The nitrile group can be hydrolyzed to a primary amide or a carboxylic acid under acidic or basic conditions.[9][10] The steric hindrance from the ortho-methyl group may necessitate more forcing conditions.[4]

Objective: To synthesize 4-Bromo-3-fluoro-2-methylbenzoic acid.

Materials:

  • 4-Bromo-3-fluoro-2-methylbenzonitrile (1.0 equiv)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (10 equiv)

  • Ethanol or Ethylene Glycol

  • Water

Procedure:

  • Dissolve 4-Bromo-3-fluoro-2-methylbenzonitrile in the alcohol and add a concentrated aqueous solution of the base.

  • Heat the mixture to reflux (typically 100-150 °C) for 12-48 hours.

  • Monitor the reaction by TLC, observing the disappearance of the starting material and the formation of a more polar product.

  • Cool the reaction mixture and dilute with water.

  • Acidify the aqueous solution with concentrated HCl to pH ~2 to precipitate the carboxylic acid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

The nitrile can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[11][12]

Objective: To synthesize (4-Bromo-3-fluoro-2-methylphenyl)methanamine.

Materials:

  • 4-Bromo-3-fluoro-2-methylbenzonitrile (1.0 equiv)

  • Lithium Aluminum Hydride (LiAlH₄) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

Procedure:

  • To a suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 4-Bromo-3-fluoro-2-methylbenzonitrile in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash with THF.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amine by column chromatography or distillation.

The methyl group can be a site for further functionalization, such as free-radical bromination to introduce a handle for subsequent nucleophilic substitution, or oxidation to an aldehyde or carboxylic acid.

Objective: To synthesize 4-Bromo-2-(bromomethyl)-3-fluorobenzonitrile.

Materials:

  • 4-Bromo-3-fluoro-2-methylbenzonitrile (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • Azobisisobutyronitrile (AIBN) (0.1 equiv)

  • Carbon Tetrachloride (CCl₄) or Acetonitrile

Procedure:

  • To a solution of 4-Bromo-3-fluoro-2-methylbenzonitrile in CCl₄, add NBS and AIBN.

  • Heat the mixture to reflux and irradiate with a sunlamp or a UV lamp for 2-6 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Safety and Handling

4-Bromo-3-fluoro-2-methylbenzonitrile should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.

Conclusion

4-Bromo-3-fluoro-2-methylbenzonitrile is a highly functionalized and versatile building block with significant potential in the development of novel chemical entities. The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, allows for the selective and efficient elaboration of this scaffold at multiple positions. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic utility of this valuable compound in their drug discovery and materials science endeavors.

References

  • Brainly.in. (2020, July 3). How to convert benzonitrile to benzyl amine. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2010).
  • Grasa, G. A., & Nolan, S. P. (2001). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 3(1), 119-122.
  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Segobia, D. J., Trasarti, A. F., & Apesteguía, C. R. (2021). Highly selective production of benzylamine from benzonitrile on metal-supported catalysts. Reaction Chemistry & Engineering, 6(12), 2181-2190.
  • Bernskoetter, W. H., Hanson, S. K., & Hartwig, J. F. (2007). Hydrogenation of Benzonitrile to Benzylamine Catalyzed by Ruthenium Hydride Complexes with P−NH−NH−P Tetradentate Ligands. Organometallics, 26(25), 6247-6258.
  • Ni, Y., & Holtmann, D. (2018). Selective Peroxygenase‐Catalysed Oxidation of Toluene Derivates to Benzaldehydes.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • American Journal of Undergraduate Research. (2023). Synthesis and Palladium-Catalyzed Cross-Coupling of an Alkyl-Substituted Alkenylboronic Acid Pinacol Ester with Aryl Bromides. [Link]

  • ResearchGate. (n.d.). POP‐type ligands used in the Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Molecules. (2017). A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation. [Link]

  • Organic Letters. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. [Link]

  • SYNLETT. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • PubMed. (2025, September 25). Selective Toluene Electrooxidation to Benzyl Alcohol. [Link]

  • National Institutes of Health. (n.d.). Selective Toluene Electrooxidation to Benzyl Alcohol. [Link]

  • Reaction Chemistry & Engineering. (2021). Solvent-free liquid-phase selective catalytic oxidation of toluene to benzyl alcohol and benzaldehyde over CeO2–MnOx composite oxides. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Arkivoc. (2005). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

  • Acta Crystallographica Section E. (2010). 2-Bromo-4-methylbenzonitrile. [Link]

  • YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. (2017, March 7). (PDF) A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation. [Link]

  • National Institutes of Health. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Molecules. (2014). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. [Link]

  • Chemical Science. (2020). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]

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  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

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Method

Advanced Process Chemistry and Synthesis Protocols for Danuglipron (PF-06882961) Starting Materials

Document Type: Technical Application Note & Protocol Guide Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Executive Summary Danuglipron (PF-06882961) is a potent, orally bio...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Protocol Guide Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary

Danuglipron (PF-06882961) is a potent, orally bioavailable small-molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R), developed for the treatment of Type-2 diabetes and obesity[1]. Transitioning this complex molecule from milligram-scale medicinal chemistry to metric-ton commercial manufacturing requires rigorous process intensification.

The synthesis of Danuglipron relies on a highly convergent strategy assembling three primary fragments: an amino-oxetane , a piperidine-pyrimidine derivative, and a benzimidazole core[2][3]. This application note details the critical, scalable protocols for synthesizing the key starting materials and executing the final, highly sensitive chemoselective saponification step that yields the active pharmaceutical ingredient (API)[1][4].

Convergent Synthetic Strategy

The commercial-scale route to Danuglipron minimizes linear steps by utilizing a convergent fragment-coupling approach. The benzimidazole core is constructed first, followed by union with the piperidine fragment, and culminating in a highly controlled deprotection step.

G SM1 3-Fluoro-4-(hydroxymethyl) benzonitrile Benzimidazole Benzimidazole Fragment SM1->Benzimidazole Oxetane (S)-oxetan-2-ylmethanamine Oxetane->Benzimidazole Ester Methyl Ester Intermediate Benzimidazole->Ester Piperidine Piperidine-Pyrimidine Fragment Piperidine->Ester Danuglipron Danuglipron (PF-06882961) Ester->Danuglipron TFE-Facilitated Saponification

Figure 1: Convergent synthetic workflow for Danuglipron from key starting materials.

Synthesis of the Benzimidazole Starting Material

A critical starting material (SM) for the benzimidazole fragment is 3-fluoro-4-(hydroxymethyl)benzonitrile . Early routes suffered from poor selectivity, but recent commercial pathways utilize a radical photobromination strategy[5].

Protocol 1: Continuous Flow Photobromination

Causality & Expertise Insight: Traditional batch radical bromination often suffers from thermal runaway and over-bromination (yielding dibromide impurities). By transitioning to a continuous flow photochemical reactor, chemists can precisely control photon flux and residence time. This kinetic control limits the reaction strictly to mono-bromination, ensuring high purity and safety at the metric-ton scale[5].

Step-by-Step Methodology:

  • Feed Preparation: Dissolve 3-fluoro-4-methylbenzonitrile (1.0 equiv) and N-bromosuccinimide (NBS, 1.3 equiv) in acetonitrile at a concentration of 15 mL/g[5].

  • Flow Photochemistry: Pump the solution through a photochemical flow reactor maintained at 60 °C.

    • Self-Validation Checkpoint: Calibrate the flow rate to ensure a strict residence time of exactly 20 minutes. Exceeding this window exponentially increases dibromide formation; adhering to it guarantees >98% conversion to the mono-bromide intermediate[5].

  • Selective Hydrolysis: Route the reactor effluent directly into an aqueous hydrolysis buffer to convert the bromomethyl intermediate to the hydroxymethyl product.

  • Crystallization & Isolation: Perform a solvent swap from acetonitrile to an ethanol–water system. Filter the resulting slurry, wash the filter cake with heptane (0.7 w/w), and dry under a vacuum at 35–45 °C for 10–12 hours[5].

    • Expected Outcome: White to off-white solid; >98.8% purity; 84–88% overall yield[5].

Assembly of the Benzimidazole Core

Once the starting material is secured, it is coupled with the amino-oxetane fragment to form the central benzimidazole core.

Protocol 2: SNAr Coupling and Cyclization
  • SNAr Reaction: React (S)-oxetan-2-ylmethanamine with methyl-3-fluoro-4-nitrobenzoate (derived from the SM above) in acetonitrile (MeCN) to afford the nitro ester intermediate[1][6].

  • Nitro Reduction: Subject the intermediate to catalytic hydrogenation over Pd/C to yield the corresponding dianiline[1][6].

  • Cyclization: Treat the dianiline with an orthoester in MeCN using catalytic p-toluenesulfonic acid (pTSA).

    • Self-Validation Checkpoint: The formation of water during cyclization must be driven off or scavenged to push the equilibrium toward the chloromethyl benzimidazole product (typically yielding ~83%)[1][6].

The Penultimate Step: Chemoselective Saponification

The most challenging transformation in the Danuglipron synthesis is the final deprotection: saponification of a methyl ester to a carboxylic acid in the presence of a highly base-sensitive nitrile group[4].

Initial preclinical routes utilized 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) in methyl ethyl ketone (MEK) and water[1]. However, this resulted in up to 14% competitive nitrile hydrolysis, necessitating complex chromatographic purification[4]. The optimized commercial protocol replaces this with a Trifluoroethanol (TFE)-facilitated transesterification [4].

Comparative Process Data
ParameterInitial Process (Preclinical)Optimized Process (Commercial)
Base / Solvent System TBD in MEK / WaterK₃PO₄ in TFE / Water
Target Product Yield 81.2%93.0 – 94.0%
Nitrile Hydrolysis Impurity 14.0%< 3.0%
Purification Method Complex ChromatographyPhase-Split Extraction
Process Mass Intensity (PMI) HighSignificantly Reduced
Mechanism of TFE-Facilitated Saponification

G MethylEster Danuglipron Methyl Ester (Contains sensitive nitrile) Transesterification Transesterification (K3PO4 / TFE) MethylEster->Transesterification TFEEster Trifluoroethyl Ester Intermediate Transesterification->TFEEster Hydrolysis Rapid Hydrolysis (H2O) TFEEster->Hydrolysis Product Danuglipron Carboxylic Acid (Intact nitrile) Hydrolysis->Product

Figure 2: Mechanism of TFE-facilitated chemoselective saponification.

Protocol 3: Phase-Split Isolation and Saponification

Causality & Expertise Insight: TFE acts as a catalytic transesterification agent. The resulting trifluoroethyl ester intermediate is highly electrophilic due to the strong electron-withdrawing nature of the -CF₃ group. This intermediate hydrolyzes to the carboxylic acid orders of magnitude faster than the competing nitrile group, expanding the process time window and ensuring chemoselectivity[4].

Step-by-Step Methodology:

  • Reaction Initiation: Suspend the Danuglipron methyl ester precursor in a solvent mixture of TFE and water. Add K₃PO₄ to initiate the transesterification[4].

  • Phase-Split Workup (Self-Validating Purification): Upon reaction completion, add water and toluene directly to the reaction vessel[4].

    • Self-Validation Checkpoint: This liquid-liquid extraction inherently validates conversion and purity. Any unreacted methyl ester (lipophilic and neutral) partitions entirely into the upper toluene phase and is discarded. The desired product (carboxylate salt) remains exclusively in the basic, aqueous TFE phase[4].

  • Protonation: Adjust the pH of the retained aqueous TFE phase to pH 5 using aqueous citric acid[4].

  • Isolation: Extract the protonated product and crystallize directly from a DMSO/water mixture to yield the Danuglipron trisamine salt[4].

    • Expected Outcome: 83–85% yield; >98.5% purity; zero requirement for column chromatography[4].

References

  • Griffith, D. A., et al. (2022). A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor. Journal of Medicinal Chemistry, 65(11), 8208–8226. Available at:[Link]

  • He, X., et al. (2024). Chemoselective Saponification in the Synthesis of Danuglipron Facilitated with Trifluoroethanol. Organic Process Research & Development. Available at:[Link]

  • Bartolome, A. P., et al. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development. Available at:[Link]

Sources

Application

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Bromo-3-fluoro-2-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of 4-Bromo-3-fluoro-2-methylbenzonitrile In the landscape of modern medicinal chemistry and materials science, the strateg...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 4-Bromo-3-fluoro-2-methylbenzonitrile

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine and nitrile functionalities into molecular scaffolds is a proven strategy for modulating physicochemical and pharmacological properties. 4-Bromo-3-fluoro-2-methylbenzonitrile emerges as a highly valuable and versatile building block, offering a unique combination of reactive handles and electronically influential substituents. The presence of a bromine atom at the 4-position provides a prime site for a multitude of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of molecular fragments. The ortho-methyl group can introduce conformational constraints and influence binding interactions, while the fluorine atom and the nitrile group can enhance metabolic stability, binding affinity, and membrane permeability of the resulting products. This guide provides detailed application notes and robust starting protocols for several key palladium-catalyzed transformations of this important synthetic intermediate.

Core Principles of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in contemporary organic synthesis, facilitating the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] The general catalytic cycle for these transformations typically involves three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.[1] The choice of palladium precursor, ligand, base, and solvent is critical for the success of these reactions and is highly dependent on the specific substrates being coupled.

For 4-Bromo-3-fluoro-2-methylbenzonitrile, the electronic nature of the aryl bromide is influenced by the electron-withdrawing nitrile and fluorine groups, and the electron-donating methyl group. This electronic balance, coupled with the steric hindrance from the ortho-methyl group, necessitates careful consideration of the reaction parameters to achieve optimal results.

Section 1: Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, enabling the synthesis of biaryl and heteroaryl compounds from aryl halides and organoboron reagents.[1] This reaction is widely employed in drug discovery due to its mild conditions and the commercial availability and low toxicity of boronic acids and their derivatives.

Experimental Protocol: A Starting Point for Optimization

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 4-Bromo-3-fluoro-2-methylbenzonitrile with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and temperature may be required for specific substrates.

Reaction Scheme:

Materials:

  • 4-Bromo-3-fluoro-2-methylbenzonitrile

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K3PO4) (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add 4-Bromo-3-fluoro-2-methylbenzonitrile (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • In a separate vial, prepare the catalyst precursor by dissolving palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in a small amount of the degassed 1,4-dioxane/water mixture.

  • Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the remaining degassed 1,4-dioxane/water solvent to the Schlenk flask, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Reaction Parameters for Analogous Suzuki Couplings
Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromobenzonitrilePhenylboronic acidPd(PPh3)4 (3)-K2CO3Toluene/H2O10012>95
2-Bromo-4-fluorotoluene4-Methoxyphenylboronic acidPd(dppf)Cl2 (2)-Cs2CO3Dioxane901688
4-Bromo-2-fluorobenzonitrile3-Thienylboronic acidPd2(dba)3 (1.5) / SPhos (3)-K3PO4Toluene/H2O1102492
Visualization: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_legend Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Section 2: Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp2-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[2][3] This reaction is invaluable for the synthesis of a wide range of conjugated systems, natural products, and pharmaceutical intermediates.

Experimental Protocol: A Starting Point for Optimization

This protocol provides a general procedure for the Sonogashira coupling of 4-Bromo-3-fluoro-2-methylbenzonitrile with a terminal alkyne.

Reaction Scheme:

Materials:

  • 4-Bromo-3-fluoro-2-methylbenzonitrile

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et3N) (2.0 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add 4-Bromo-3-fluoro-2-methylbenzonitrile (1.0 mmol) and the terminal alkyne (1.2 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous THF, followed by triethylamine (2.0 mmol).

  • To the stirred solution, add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol) and copper(I) iodide (0.04 mmol).

  • Stir the reaction mixture at room temperature or heat to 50-70 °C if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Reaction Parameters for Analogous Sonogashira Couplings
Aryl HalideAlkyneCatalyst (mol%)Cocatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromobenzonitrilePhenylacetylenePd(PPh3)2Cl2 (2)CuI (4)Et3NTHFRT695
1-Bromo-4-fluoro-2-methylbenzeneTrimethylsilylacetylenePd(PPh3)4 (5)CuI (10)DiisopropylamineToluene601285
4-Bromo-2-fluorobenzonitrile1-HeptynePd(OAc)2 (2) / XPhos (4)-Cs2CO3Dioxane801890
Visualization: The Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-C≡C-R(L2) Transmetalation Ar-Pd(II)-C≡C-R(L2)->Pd(0)L2 Regeneration Ar-C≡C-R Ar-C≡C-R Ar-Pd(II)-C≡C-R(L2)->Ar-C≡C-R Reductive Elimination R-C≡CH R-C≡CH Cu-C≡C-R Cu-C≡C-R R-C≡CH->Cu-C≡C-R Base, Cu(I) Cu-C≡C-R->Ar-Pd(II)-C≡C-R(L2)

Caption: Simplified catalytic cycles for the Sonogashira coupling.

Section 3: Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of arylamines from aryl halides.[4] This reaction is of paramount importance in the pharmaceutical industry, as the arylamine motif is a common feature in many biologically active molecules.

Experimental Protocol: A Starting Point for Optimization

This protocol outlines a general procedure for the Buchwald-Hartwig amination of 4-Bromo-3-fluoro-2-methylbenzonitrile with a generic amine.

Reaction Scheme:

Materials:

  • 4-Bromo-3-fluoro-2-methylbenzonitrile

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene or 1,4-dioxane

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried Schlenk tube, add Pd2(dba)3 (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene or 1,4-dioxane, followed by 4-Bromo-3-fluoro-2-methylbenzonitrile (1.0 mmol) and the amine (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Reaction Parameters for Analogous Buchwald-Hartwig Aminations
Aryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromobenzonitrileMorpholinePd2(dba)3 (2)XPhos (8)NaOtBuToluene10016>95
1-Bromo-4-fluoro-2-methylbenzeneAnilinePd(OAc)2 (1)BINAP (1.5)Cs2CO3Toluene1002492
4-Bromo-2-fluorobenzonitrilePiperidinePd2(dba)3 (2.5)RuPhos (5)K3PO4Dioxane1101888
Visualization: The Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_legend Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Pd(0)L2->Ar-Pd(II)-Br(L) Oxidative Addition (Ar-Br) [(L)Pd(Ar)(NR2)] [(L)Pd(Ar)(NR2)] Ar-Pd(II)-Br(L)->[(L)Pd(Ar)(NR2)] Amine Coordination & Deprotonation (Base) [(L)Pd(Ar)(NR2)]->Pd(0)L2 Regeneration Ar-NR2 Ar-NR2 [(L)Pd(Ar)(NR2)]->Ar-NR2 Reductive Elimination

Br(C6H2F(CH3)CN) + H2C=CHR --[Pd catalyst, Base]--> (C6H2F(CH3)CN)HC=CHR

Caption: Simplified catalytic cycle for the Heck reaction.

Section 5: Cyanation: Synthesis of Phthalonitriles

The palladium-catalyzed cyanation of aryl halides provides a direct and efficient route to aryl nitriles. For 4-Bromo-3-fluoro-2-methylbenzonitrile, this reaction opens the door to the synthesis of 3-fluoro-2-methylphthalonitrile, a valuable precursor for phthalocyanines and other functional materials.

Experimental Protocol: A Starting Point for Optimization

This protocol describes a general procedure for the palladium-catalyzed cyanation of 4-Bromo-3-fluoro-2-methylbenzonitrile.

Reaction Scheme:

Materials:

  • 4-Bromo-3-fluoro-2-methylbenzonitrile

  • Zinc cyanide (Zn(CN)2) (0.6 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (2 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4 mol%)

  • Anhydrous dimethylformamide (DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add 4-Bromo-3-fluoro-2-methylbenzonitrile (1.0 mmol), zinc cyanide (0.6 mmol), Pd2(dba)3 (0.02 mmol), and dppf (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into an aqueous solution of sodium bicarbonate and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Reaction Parameters for Analogous Cyanation Reactions

| Aryl Halide | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 4-Bromobenzonitrile | K4[Fe(CN)6] | Pd(OAc)2 (2) | dppf (4) | DMA | 140 | 24 | 85 | | 1-Bromo-4-fluoro-2-methylbenzene | Zn(CN)2 | Pd2(dba)3 (1.5) | dppf (3) | DMF | 120 | 12 | 90 | | 4-Bromo-2-fluorobenzonitrile | KCN | Pd(PPh3)4 (5) | - | NMP | 150 | 18 | 78 |

Visualization: The Cyanation Catalytic Cycle

Cyanation_Cycle cluster_legend Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-CN(L2) Ar-Pd(II)-CN(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-CN(L2) Transmetalation (Zn(CN)2) Ar-Pd(II)-CN(L2)->Pd(0)L2 Regeneration Ar-CN Ar-CN Ar-Pd(II)-CN(L2)->Ar-CN Reductive Elimination

Caption: Simplified catalytic cycle for the palladium-catalyzed cyanation.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystUse a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst.
Insufficiently inert atmosphereEnsure all reagents and solvents are properly degassed and the reaction is maintained under a positive pressure of inert gas.
Inappropriate base or solventScreen different bases (e.g., carbonates, phosphates, alkoxides) and solvents.
Formation of side products Homocoupling of the starting materialLower the reaction temperature or catalyst loading.
ProtodebrominationEnsure anhydrous conditions and use a non-protic solvent.
Difficulty in purification Catalyst residuesFilter the crude reaction mixture through a pad of Celite or silica gel before concentration.
Complex mixture of productsRe-optimize reaction conditions to improve selectivity.

References

  • [Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable

  • google.com/patent/EP0994099B1/en)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving Yield in 4-Bromo-3-fluoro-2-methylbenzonitrile Synthesis

Welcome to the technical support center for the synthesis of 4-Bromo-3-fluoro-2-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Bromo-3-fluoro-2-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot issues and optimize your reaction yields.

Section 1: Synthesis via Electrophilic Bromination of 3-fluoro-2-methylbenzonitrile

This route involves the direct bromination of the aromatic ring. Success hinges on controlling the regioselectivity and preventing common side reactions.

FAQ 1.1: I'm getting a mixture of isomers. How can I improve the regioselectivity for the desired 4-bromo product?

Answer: Achieving high regioselectivity in the bromination of 3-fluoro-2-methylbenzonitrile requires understanding the directing effects of the three substituents on the aromatic ring. The substitution pattern is a classic example of competitive directing effects.

  • Causality of Isomer Formation:

    • Fluorine (-F): An ortho-, para-director. It is an activating group due to its lone pairs' ability to donate electron density via resonance, but also deactivating inductively. It will direct bromination to positions 2 and 4.

    • Methyl (-CH₃): An ortho-, para-director and an activating group through hyperconjugation and induction. It will direct bromination to positions 4 and 6.

    • Nitrile (-CN): A meta-director and a strong deactivating group due to its powerful electron-withdrawing nature. It will direct incoming electrophiles to position 5.

  • Predicting the Major Product: The desired product, 4-Bromo-3-fluoro-2-methylbenzonitrile, results from bromination at the C4 position. This position is ortho to the methyl group and para to the fluorine atom. Both activating groups strongly direct the incoming electrophile to this position. The C6 position is also activated (ortho to the methyl group), potentially leading to the formation of the 6-Bromo-3-fluoro-2-methylbenzonitrile isomer[1]. However, the C4 position is generally favored due to the powerful para-directing effect of fluorine and reduced steric hindrance compared to the C2 position, which is sterically blocked.

  • Troubleshooting & Optimization:

    • Low Temperature: Running the reaction at lower temperatures can increase selectivity by favoring the product of the lowest activation energy pathway, which is typically the least sterically hindered and most electronically favored position.

    • Catalyst Choice: The choice of Lewis acid catalyst can influence regioselectivity. Milder conditions are often more selective. Consider using catalysts known to enhance regioselectivity in aromatic brominations[2].

G cluster_0 Directing Effects on 3-fluoro-2-methylbenzonitrile cluster_1 Outcome mol Result Position C4 is strongly favored due to combined activation from -F (para) and -CH3 (ortho). F_effect F (ortho, para) F_effect->mol directs to C2, C4 Me_effect CH3 (ortho, para) Me_effect->mol directs to C4, C6 CN_effect CN (meta) CN_effect->mol directs to C5

Caption: Combined directing effects on 3-fluoro-2-methylbenzonitrile.

FAQ 1.2: My bromination reaction has a low yield. How can I improve conversion?

Answer: Low conversion is a common issue, often related to reagent choice, reaction conditions, or deactivation of the aromatic ring by the nitrile group.

  • Potential Causes and Solutions:

Potential CauseRecommended SolutionScientific Rationale
Insufficiently Reactive Brominating Agent Switch from N-Bromosuccinimide (NBS) to liquid Bromine (Br₂) in a suitable solvent like acetic acid or dichloromethane.Br₂ used with a Lewis acid catalyst (e.g., FeBr₃) is a more potent electrophilic brominating system, capable of overcoming the deactivating effect of the nitrile group.
Lack of Catalyst Introduce a catalytic amount of a Lewis acid like FeBr₃ or use an acidic solvent system.The catalyst polarizes the Br-Br bond, creating a stronger electrophile ("Br⁺") that can more readily attack the electron-rich aromatic ring.
Poor Reagent Quality Ensure NBS is pure and freshly recrystallized if necessary. Impure NBS may contain succinimide, which does not participate in the reaction[3].Impurities can inhibit the reaction or lead to undesired side products, consuming reagents and lowering the yield of the desired product[3].
Sub-optimal Temperature While low temperatures favor selectivity, the reaction may require heating to proceed at a reasonable rate. Experiment with a gradual increase in temperature, monitoring by TLC.Electrophilic aromatic substitution is an endergonic process, and providing thermal energy can help overcome the activation energy barrier, especially for deactivated rings.
FAQ 1.3: I'm observing benzylic bromination on the methyl group instead of aromatic bromination. How can I prevent this?

Answer: This indicates that a radical reaction pathway is competing with the desired electrophilic aromatic substitution. These two reactions are favored by different conditions.

  • Understanding the Competing Pathways:

    • Electrophilic Aromatic Substitution (Desired): Favored by polar solvents, Lewis acid catalysts, and the absence of light/radical initiators. This pathway involves the attack of an electrophile (Br⁺) on the aromatic ring.

    • Radical Benzylic Bromination (Undesired): This reaction occurs on the methyl group. It is initiated by radical initiators (like AIBN or benzoyl peroxide), light, or high temperatures and typically uses N-Bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride[3][4][5].

  • Troubleshooting & Prevention:

    • Avoid Radical Initiators: Ensure that no AIBN or peroxides are present in your reaction.

    • Work in the Dark: Perform the reaction in a flask wrapped in aluminum foil to exclude light, which can initiate radical chain reactions.

    • Use a Polar Solvent: Solvents like acetic acid or dichloromethane favor the ionic, electrophilic pathway over the radical pathway.

    • Ensure a Lewis Acid is Present: The presence of a Lewis acid like FeBr₃ strongly promotes the electrophilic pathway.

Section 2: Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a powerful method for introducing a bromo or cyano group onto an aromatic ring, starting from an aniline (amino) precursor.[6] This multi-step process requires careful control at each stage.

FAQ 2.1: My diazotization step is inefficient, leading to low overall yield. What are the critical parameters?

Answer: The formation of a stable diazonium salt is the cornerstone of a successful Sandmeyer reaction. Decomposition of this intermediate is the most common failure point.

  • Critical Parameters for Diazotization:

    • Strict Temperature Control (0-5 °C): Aryl diazonium salts are notoriously unstable at higher temperatures and can decompose violently. Maintaining a temperature between 0-5 °C throughout the addition of sodium nitrite and the subsequent waiting period is crucial to prevent decomposition to phenols and other byproducts.[7][8][9]

    • Sufficient Acid: The reaction requires a strong acidic medium (e.g., HBr, HCl) to generate nitrous acid (HNO₂) in situ from sodium nitrite and to stabilize the resulting diazonium salt.[9]

    • Slow Addition of NaNO₂: Add the sodium nitrite solution slowly and dropwise to the cooled aniline solution. This allows for better temperature control and prevents localized overheating.[7]

    • Checking for Excess Nitrous Acid: After the addition is complete, it is vital to confirm that a slight excess of nitrous acid is present. This ensures all the starting aniline has been converted. This can be easily tested by dipping a glass rod into the reaction mixture and touching it to starch-iodide paper; the paper should turn a dark blue color.[7][10]

Caption: Workflow for Sandmeyer synthesis of the target benzonitrile.

FAQ 2.2: The final substitution step with the copper(I) salt gives a low yield and many byproducts. How can this be improved?

Answer: Inefficiency in the final step often points to issues with the catalyst, decomposition of the diazonium salt before it can react, or competing side reactions.

  • Troubleshooting the Substitution Step:

    • Catalyst Quality: Use high-purity, freshly prepared or purchased copper(I) salts (CuBr or CuCN). The Sandmeyer reaction is a copper(I)-catalyzed radical-nucleophilic aromatic substitution.[6] Inactive or oxidized catalyst (Cu(II)) will significantly hinder the reaction.

    • Immediate Use of Diazonium Salt: The prepared cold diazonium salt solution should be used immediately. Do not store it, as it will rapidly decompose.[7]

    • Controlled Addition: Add the diazonium salt solution slowly to the copper(I) salt solution. This allows for controlled evolution of nitrogen gas and helps maintain the optimal reaction temperature.[8]

    • Minimizing Phenol Formation: The primary byproduct is often the corresponding phenol, formed from the reaction of the diazonium salt with water.[8] To minimize this, ensure the reaction is not unnecessarily dilute and that the substitution with the copper salt is efficient.

    • Preventing Biaryl Formation: Radical coupling can sometimes lead to biaryl impurities.[8] This is often a sign of poor catalyst activity or incorrect stoichiometry. Ensure an adequate amount of the copper(I) salt is present to capture the aryl radical as it forms.

Section 3: Purification and Characterization

FAQ 3.1: What are the most effective methods for purifying the final product?

Answer: Purification of halogenated benzonitriles typically involves removing unreacted starting materials, isomeric byproducts, and any tarry materials formed during the reaction.

  • Recommended Purification Techniques:

    • Column Chromatography: This is a highly effective method for separating the desired product from isomers and other impurities with different polarities.[8][11]

      • Stationary Phase: Silica gel is standard.

      • Mobile Phase: A non-polar/polar solvent system is typically used. Start with a low polarity eluent (e.g., 99:1 Hexane/Ethyl Acetate) and gradually increase the polarity to elute your product. Monitor fractions by TLC.

    • Recrystallization: If the crude product is relatively pure (>90%), recrystallization can be an excellent final step to achieve high purity.

      • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Isopropanol or ethanol/water mixtures are often good starting points.[11] If the product "oils out," try adding a co-solvent in which it is less soluble.[11]

Experimental Protocols

General Protocol for Electrophilic Bromination
  • Setup: In a round-bottom flask protected from light, dissolve 3-fluoro-2-methylbenzonitrile (1.0 eq.) in a suitable solvent (e.g., acetic acid or dichloromethane).

  • Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃, ~0.1 eq.).

  • Bromine Addition: Cool the mixture in an ice bath. Slowly add liquid bromine (1.05 eq.) dropwise with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Quench the reaction by pouring it into an aqueous solution of sodium bisulfite to destroy excess bromine. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

General Protocol for Sandmeyer Cyanation
  • Diazotization: Dissolve the starting aniline (e.g., 4-Bromo-3-fluoro-2-methylaniline, 1.0 eq.) in aqueous HBr (or HCl, ~3 eq.) and cool to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq.) in water dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 20 minutes. Confirm the presence of excess nitrous acid with starch-iodide paper.[7][10]

  • Copper(I) Cyanide Solution: In a separate flask, prepare a solution of copper(I) cyanide (CuCN, ~1.2 eq.) and sodium cyanide (NaCN, ~1.2 eq.) in water. Cool this solution in an ice bath. (CAUTION: Cyanides are extremely toxic) .

  • Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the cyanide solution. Vigorous evolution of nitrogen gas will occur.[8]

  • Reaction Completion: After the addition is complete, the mixture may be gently warmed (e.g., to 50-60 °C) to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture and extract the product with an organic solvent (e.g., toluene or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing the Sandmeyer Reaction of 3-Acetylaniline.
  • Benchchem. (n.d.). Common side reactions in the synthesis of 4-Bromo-2-fluorobenzonitrile.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-(Chloromethyl)benzonitrile.
  • Reddit. (2024, July 26). Sandmeyer type reaction troubleshoot. r/Chempros.
  • ACS Publications. (2026, January 1). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Reddit. (n.d.). Troubleshooting a Sandmeyer reaction. r/chemistry.
  • Google Patents. (n.d.). US3855264A - Preparation of halogenated benzonitrile.
  • (n.d.). Process For Preparation Of Halogenated Benzylamine And Intermediates Thereof.
  • (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.
  • ResearchGate. (2017, July 23). How can I purify impure benzonitrile?.
  • Khan Academy. (n.d.). Sandmeyer reaction.
  • Sigma-Aldrich. (n.d.). 4-Bromo-3-fluoro-2-methylbenzonitrile.
  • Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
  • Google Patents. (n.d.). US4209457A - Production of halogenated benzonitriles.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 3-Bromo-2-(bromomethyl)benzonitrile.
  • ChemScene. (n.d.). 6-Bromo-3-fluoro-2-methylbenzonitrile.
  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.
  • ChemicalBook. (n.d.). 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis.
  • ACS Publications. (2022, March 16). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry.
  • MilliporeSigma. (n.d.). 4-Bromo-3-fluoro-2-methylbenzonitrile.
  • WIPO Patentscope. (2016, February 18). a process for the preparation of 4-fluoro-2-methylbenzonitrile.
  • Thermo Fisher Scientific. (n.d.). Sandmeyer Reaction.
  • RSC Publishing. (n.d.). Novel site-specific one-step bromination of substituted benzenes.
  • Sigma-Aldrich. (n.d.). 4-BROMO-3-FLUORO-2-METHYLBENZONITRILE.
  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution.
  • ACS Publications. (2025, April 1). Iron-Catalyzed Site-Selective Bromination of Benzylic C(sp3)–H Bonds.
  • Fluorochem. (n.d.). 3-BROMO-5-CHLORO-2-METHYLBENZONITRILE.

Sources

Optimization

challenges in the synthesis of fluorinated benzonitriles

Fluorinated Benzonitriles Technical Support Center: Troubleshooting & Advanced Methodologies Welcome to the Advanced Technical Support Center for the synthesis of fluorinated benzonitriles. As a Senior Application Scient...

Author: BenchChem Technical Support Team. Date: March 2026

Fluorinated Benzonitriles Technical Support Center: Troubleshooting & Advanced Methodologies

Welcome to the Advanced Technical Support Center for the synthesis of fluorinated benzonitriles. As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals navigate the unique synthetic hurdles of these critical scaffolds. The integration of highly polarized fluorine atoms and reactive nitrile moieties presents distinct challenges—ranging from regioselectivity and catalyst poisoning to intractable purification overlaps.

This guide provides field-proven, mechanistically grounded solutions to ensure your synthetic workflows are robust, scalable, and self-validating.

Section 1: Strategic Decision Matrix

The synthesis of fluorinated benzonitriles generally follows one of two primary retrosynthetic disconnections: the nucleophilic aromatic substitution (SNAr) of a halogenated benzonitrile (Halex reaction), or the transition-metal-catalyzed electrophilic cyanation of a fluorinated aryl halide[1][2].

SynthesisDecision N1 Target: Fluorinated Benzonitrile N2 Precursor: Chloro/Bromo-benzonitrile N1->N2 Retrosynthesis A N3 Precursor: Fluorinated Aryl Halide N1->N3 Retrosynthesis B N4 Halex Reaction (SNAr) Reagents: KF, PTC Conditions: 150-200°C N2->N4 Nucleophilic Fluorination N5 Pd-Catalyzed Cyanation Reagents: Zn(CN)2 Conditions: 40-100°C N3->N5 Electrophilic Cyanation N6 Issue: Decomposition? Use sulfolane solvent N4->N6 If low yield N8 Purification: Flash Distillation N4->N8 Success N7 Issue: Defluorination? Optimize Pd-ligand sterics N5->N7 If side reactions N5->N8 Success N6->N4 Iterate N7->N5 Iterate

Decision tree for selecting the optimal synthetic route for fluorinated benzonitriles.

Section 2: Quantitative Reagent Profiling

A major point of failure in cyanation is the choice of the cyanide source. Free cyanide ions (CN⁻) bind irreversibly to Palladium(II) intermediates, creating a catalytically dead Pd(CN)₂ species[2]. The table below summarizes the causality behind selecting modern cyanating agents to prevent catalyst poisoning.

Cyanating AgentToxicity ProfileSolubility in OrganicsCatalyst Poisoning RiskTypical Reaction TempMechanistic Advantage
NaCN / KCN Extremely HighVery LowHigh >100 °CNot recommended. Rapid release of CN⁻ completely halts the catalytic cycle.
Zn(CN)₂ ModerateModerateLow 60–100 °CPolymeric structure allows for a slow, controlled release of CN⁻, protecting Pd[2].
K₄[Fe(CN)₆] Low (Food Safe)LowVery Low 100–140 °CNon-toxic alternative. Requires high temps or specific ligands to release CN⁻[3].

Section 3: Core Methodologies & Self-Validating Protocols

Protocol A: Mild Palladium-Catalyzed Cyanation using Zn(CN)₂

This protocol leverages the slow-release kinetics of zinc cyanide to prevent catalyst deactivation, allowing for the conversion of fluorinated aryl bromides to benzonitriles under mild conditions[2][4].

  • Preparation: In a nitrogen-filled glovebox, charge a dry Schlenk flask with the fluorinated aryl bromide (1.0 equiv), Zn(CN)₂ (0.6 equiv), Pd₂(dba)₃ (2 mol%), and a bulky dialkylbiarylphosphine ligand like tBuBrettPhos or XPhos (4 mol%).

  • Solvent Addition: Add degassed DMF or a THF/Water mixture (if utilizing aqueous-compatible ligands) to achieve a 0.2 M concentration[4].

  • Reaction: Seal the flask, remove it from the glovebox, and stir at 40–80 °C for 12 hours.

  • Self-Validation Checkpoint: Before scaling up, run a parallel 0.1 mmol micro-scale reaction using a standard, non-fluorinated aryl bromide (e.g., 4-bromoanisole). If 4-cyanoanisole is not detected via TLC/GC-MS within 2 hours, your Pd catalyst has been poisoned. This indicates your solvent system is dissolving the Zn(CN)₂ too rapidly. Switch to a less polar solvent to decrease CN⁻ solubility.

  • Workup: Quench with aqueous sodium hypochlorite (bleach) to neutralize residual cyanide safely before standard organic extraction.

Protocol B: High-Temperature Halex Reaction with Phase-Transfer Catalysis

The Halogen Exchange (Halex) reaction replaces a chlorine/bromine atom with fluorine via an SNAr mechanism.

  • Preparation: Combine the chlorobenzonitrile precursor (1.0 equiv) and spray-dried, anhydrous Potassium Fluoride (KF) (3.0 equiv) in a dry reactor[1].

  • Catalyst Addition: Add a phase-transfer catalyst (PTC) such as tetraphenylphosphonium bromide (5 mol%) to solubilize the fluoride ions[1][5].

  • Reaction: Suspend in anhydrous sulfolane and heat to 180 °C for 16 hours.

  • Self-Validation Checkpoint: Monitor the reaction via ¹⁹F NMR of a crude aliquot. The appearance of a distinct upstream multiplet confirms successful C-F bond formation. If only starting material is observed after 4 hours, verify the anhydrous state of your KF; trace water heavily hydrates the fluoride ion, neutralizing its nucleophilicity.

Section 4: Deep-Dive FAQs & Mechanistic Troubleshooting

CatalyticCycle Pd0 Pd(0)L_n Active OxAdd Pd(II) Oxidative Addition Pd0->OxAdd + Ar-X TransMet Pd(II) Trans- metalation OxAdd->TransMet + CN- Poison Pd(II)(CN)2 Poisoned State OxAdd->Poison Excess CN- RedElim Pd(II) Reductive Elimination TransMet->RedElim RedElim->Pd0 + Ar-CN Poison->TransMet Slow Release (e.g., Zn(CN)2)

Pd-cyanation catalytic cycle showing the critical balance between transmetalation and poisoning.

Q1: During the Pd-catalyzed cyanation of my polyfluorinated aryl bromide, I am observing significant defluorination and protodehalogenation. How can I prevent this? Mechanistic Causality: Polyfluoroarenes possess highly polarized C-F bonds with low-lying anti-bonding orbitals. Transition metals (like Pd or Ni) can undergo unintended oxidative addition into the C-F bond instead of the target C-Br bond, or initiate a single-electron transfer (SET) radical defluorination pathway[6]. Actionable Solution: Switch to a bulkier, electron-rich dialkylbiarylphosphine ligand (e.g., XPhos). The extreme steric bulk accelerates the reductive elimination step of the cyanation cycle, allowing it to outcompete the slower, off-target C-F activation. Additionally, lower the reaction temperature to 40 °C, as mild conditions have been shown to drastically suppress defluorinative pathways[4].

Q2: My Halex reaction using KF in DMSO is stalling at 40% conversion, and I see black tarry decomposition products. What is the failure point? Mechanistic Causality: The Halex reaction requires extreme temperatures (150–200 °C) to drive the SNAr of a chloride for a fluoride[1]. At these temperatures, DMSO begins to thermally decompose. Furthermore, the highly basic fluoride ion can trigger side reactions, such as the polymerization of the nitrile group. Actionable Solution: Switch the solvent from DMSO to sulfolane, which possesses significantly higher thermal stability[1]. To address the stalling conversion, ensure you are using a Phase-Transfer Catalyst (PTC) like tetraphenylphosphonium bromide. Because KF has virtually zero solubility in organic solvents, the PTC is strictly required to shuttle the fluoride ion into the organic phase, increasing its effective nucleophilicity[1][5].

Q3: The boiling point of my fluorinated benzonitrile product is nearly identical to the chlorinated starting material. How do I achieve >99% purity for pharmaceutical applications? Mechanistic Causality: Fluorine and chlorine substitutions on a benzene ring often result in similar molecular weights and dipole moments. Consequently, their boiling points overlap heavily (e.g., 4-fluorobenzonitrile boils at ~188 °C, which is nearly indistinguishable from its chlorinated precursor under standard conditions)[7][8]. Standard fractional distillation will fail. Actionable Solution: Utilize flash distillation under strictly controlled reduced pressure. You must calibrate the temperature range to sit exactly between the product's condensing temperature and its fusing point, deliberately avoiding the boiling point overlap[8]. If you are operating at a bench scale, abandon distillation and use reverse-phase preparative HPLC, leveraging the slight difference in lipophilicity (the C-F bond is more lipophilic than the C-Cl bond).

Section 5: References

1.[3] Palladium-Catalyzed Cyanation of Aryl Sulfonium Salts | Organic Letters - ACS Publications, acs.org. 3 2.[1] US6166242A - Method for producing compounds containing fluorine, in particular fluorobenzaldhydes and fluorobenzonitriles - Google Patents, google.com. 1 3.[4] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media | Organic Letters - ACS Publications, acs.org. 4 4.[5] Process for preparing nuclear-fluorinated aromatics - Eureka | Patsnap, patsnap.com. 5 5.[2] A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC, nih.gov. 2 6.[6] Synthetic Advantages of Defluorinative C–F Bond Functionalization - PMC - NIH, nih.gov. 6 7. Selective arylation of atypical C–F bonds in polyfluoroarenes with aryl chlorides, nju.edu.cn. 8.[7] 4-Fluorobenzonitrile 99 1194-02-1 - Sigma-Aldrich, sigmaaldrich.com. 7 9.[8] CN105523962A - Fluorobenzonitrile compound preparation method - Google Patents, google.com. 8

Sources

Troubleshooting

scaling up 4-Bromo-3-fluoro-2-methylbenzonitrile production

Technical Support Center: Scale-Up & Troubleshooting for 4-Bromo-3-fluoro-2-methylbenzonitrile Synthesis As a Senior Application Scientist, I frequently encounter scale-up bottlenecks stemming from poor phase management,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up & Troubleshooting for 4-Bromo-3-fluoro-2-methylbenzonitrile Synthesis

As a Senior Application Scientist, I frequently encounter scale-up bottlenecks stemming from poor phase management, uncontrolled exotherms, and incomplete halogen exchange. Scaling the production of 4-Bromo-3-fluoro-2-methylbenzonitrile (CAS: 1349716-12-6) from bench-scale to multi-kilogram batches requires rigorous control over reaction kinetics.

This support guide provides validated methodologies, mechanistic troubleshooting, and in-process controls (IPCs) based on an optimized two-step cyanation and non-aqueous Sandmeyer bromination sequence [[1]]().

Process Workflow

Workflow SM 4-Bromo-2-fluoro- 3-methylaniline Rxn1 Cyanation 140°C, 16h SM->Rxn1 CuCN, DMF Int 4-Amino-3-fluoro- 2-methylbenzonitrile Rxn1->Int IPC: m/z 151.0 Rxn2 Sandmeyer Bromination 65°C, 3h Int->Rxn2 t-BuONO, CuBr Prod 4-Bromo-3-fluoro- 2-methylbenzonitrile Rxn2->Prod IPC: NMR

Two-step synthesis of 4-Bromo-3-fluoro-2-methylbenzonitrile via cyanation and Sandmeyer.

Quantitative Process Parameters

ParameterPhase 1: CyanationPhase 2: Sandmeyer Bromination
Substrate 4-Bromo-2-fluoro-3-methylaniline4-Amino-3-fluoro-2-methylbenzonitrile
Primary Reagent CuCN (3.0 eq)t-BuONO (1.5 eq), CuBr (1.5 eq)
Solvent System Anhydrous DMFAnhydrous Acetonitrile (MeCN)
Operating Temp. 140 °C65 °C
Reaction Time 16 hours3 hours
Expected Yield ~75%Quantitative (Crude)
Target IPC m/z 151.0 [M+H]+1H NMR: δ 7.51 (dd), 7.28 (dd)

Self-Validating Experimental Protocols

Phase 1: Cyanation (Rosenmund-von Braun Reaction)

Objective: Convert 4-bromo-2-fluoro-3-methylaniline to 4-amino-3-fluoro-2-methylbenzonitrile 1.

  • Reaction Setup: Charge a reactor with 4-bromo-2-fluoro-3-methylaniline (1.0 eq) and anhydrous DMF (approx. 7.5 L/kg).

  • Reagent Addition: Add CuCN (3.0 eq) under a continuous nitrogen sweep.

    • Causality: Excess CuCN is thermodynamically required to drive the equilibrium of the halogen exchange. The continuous N₂ sweep prevents oxidative degradation of the aniline at elevated temperatures.

  • Heating: Heat the mixture to 140 °C and stir for 16 hours.

  • Self-Validation (IPC): Sample the reaction and analyze via LC-MS. The reaction is deemed complete when the starting material peak (m/z = 205.8 [M+H]+) is consumed, and the product peak (m/z = 151.0 [M+H]+) plateaus.

  • Quench & Workup: Cool to ambient temperature and quench with aqueous NH₃·H₂O (approx. 11 L/kg).

    • Causality: Ammonia coordinates with copper to form the highly water-soluble tetraamminecopper(II) complex [Cu(NH3)4]2+. This prevents copper salts from precipitating and causing severe emulsions during the organic extraction.

  • Isolation: Filter the mixture, dilute the filtrate with water, and extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (PE/EtOAc 70:30) to yield the intermediate as a brown oil (~75% yield).

Phase 2: Non-Aqueous Sandmeyer Bromination

Objective: Convert the aniline intermediate to 4-bromo-3-fluoro-2-methylbenzonitrile 1.

  • Catalyst Preparation: In a primary reactor, prepare a receiving solution of tert-butyl nitrite (1.5 eq) and CuBr (1.5 eq) in anhydrous acetonitrile (MeCN) and heat to 65 °C.

  • Substrate Preparation: In a secondary vessel, dissolve 4-amino-3-fluoro-2-methylbenzonitrile (1.0 eq) in MeCN.

  • Inverse Dosing: Slowly dose the aniline solution into the primary reactor over 1-2 hours.

    • Causality: Inverse addition into the hot nitrite solution ensures the transient diazonium species is instantly consumed by the CuBr catalyst. This prevents the dangerous accumulation of unstable diazonium intermediates and controls the exothermic evolution of N₂ gas.

  • Maturation: Stir at 65 °C for an additional 3 hours.

  • Self-Validation (IPC): Confirm completion via ¹H NMR of a concentrated aliquot. Validate the disappearance of the broad -NH₂ signal and the emergence of product aromatic signals at δ 7.51 (dd, 1H) and 7.28 (dd, 1H).

  • Isolation: Cool, filter through a celite pad to remove copper residues, and concentrate in vacuo. Purify via chromatography (PE/EtOAc 9:1) to isolate the target compound as an orange solid.

Troubleshooting & FAQs

Q1: During the cyanation workup, I am encountering a thick, unbreakable emulsion. How can I resolve this? Causality & Solution: Emulsions in this step are almost exclusively caused by colloidal copper(I) cyanide or copper hydroxide precipitating at the aqueous-organic interface. This occurs if the ammonia quench is insufficient. Ensure you are using concentrated aqueous ammonia (at least 25-30% w/w) and allow sufficient stirring time (30-60 minutes) during the quench for the deep blue [Cu(NH3)4]2+ complex to fully form before phase separation 1. If an emulsion persists, filtering the biphasic mixture through a pad of Celite before separation will break the colloidal suspension.

Q2: My Sandmeyer bromination is yielding a significant amount of phenol byproduct instead of the desired aryl bromide. What went wrong? Causality & Solution: The formation of a phenol (e.g., 4-hydroxy-3-fluoro-2-methylbenzonitrile) indicates the presence of water during the diazotization phase. Water acts as a competitive nucleophile, attacking the diazonium cation before the bromide transfer can occur. To fix this, strictly enforce anhydrous conditions: use anhydrous MeCN, ensure the reactor is thoroughly dried and purged with N₂, and verify the water content of your tert-butyl nitrite via Karl Fischer titration prior to use.

Q3: We are scaling the Sandmeyer reaction to a 50 L reactor. Are there specific thermal or off-gas hazards we should anticipate? Causality & Solution: Yes. The decomposition of the diazonium salt releases one mole of nitrogen gas (N₂) per mole of substrate, which poses a severe pressurization and foaming hazard. Furthermore, the reaction is highly exothermic. Do not mix all reagents at room temperature and heat them up (batch mode). Instead, strictly adhere to the semi-batch inverse addition protocol described above: hold the CuBr/t-BuONO solution at 65 °C and dose the aniline in slowly 1. The dosing rate must be dynamically linked to the reactor's cooling capacity and the off-gas ventilation rate.

Q4: The final product has a dark discoloration and fails elemental analysis for heavy metals. How do we remove residual copper? Causality & Solution: Copper(I) bromide can form soluble complexes in acetonitrile that carry over during concentration. To achieve pharmaceutical-grade purity, modify the Phase 2 workup: after concentrating the MeCN, redissolve the crude solid in an organic solvent like MTBE or EtOAc and wash sequentially with 10% aqueous EDTA or a dilute ammonium hydroxide solution. These chelating washes will sequester residual copper ions into the aqueous phase, leaving the organic layer clean.

References

  • Title: WO2022032019A1 - Btk inhibitors Source: Google Patents URL

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for 4-Bromo-3-fluoro-2-methylbenzonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded protocols for i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded protocols for isolating and purifying 4-Bromo-3-fluoro-2-methylbenzonitrile .

This halogenated intermediate is a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), including BTK inhibitors and Orexin receptor agonists. Because it is typically synthesized via a from 4-amino-3-fluoro-2-methylbenzonitrile using copper(I) bromide (CuBr) and tert-butyl nitrite[1], crude mixtures often contain unreacted polar amines, transition metal residues, and hydrolysis byproducts.

Impurity Profiling & Causality

To purify a compound effectively, one must first understand the physicochemical nature of its impurities. The target compound (CAS: 1349716-12-6) has a molecular weight of 214.04 g/mol . During its synthesis, incomplete diazotization leaves behind polar amine precursors, while adventitious water can hydrolyze the diazonium intermediate into phenolic impurities. Furthermore, the use of stoichiometric or catalytic CuBr necessitates rigorous metal scavenging to prevent downstream catalyst poisoning in subsequent cross-coupling reactions.

Quantitative Impurity Profile
Impurity TypeSpecific CompoundMW ( g/mol )Polarity / CharacteristicsExpected Rf (9:1 Hexanes/EtOAc)Primary Removal Strategy
Target Product 4-Bromo-3-fluoro-2-methylbenzonitrile214.04Moderate~0.50N/A
Unreacted Starting Material 4-Amino-3-fluoro-2-methylbenzonitrile150.15High (H-bonding)~0.15 - 0.20Acid wash / Chromatography
Hydrolysis Byproduct 4-Bromo-3-fluoro-2-methylphenol205.03High (Phenolic OH)~0.25Base wash / Chromatography
Transition Metal Copper(I/II) SaltsN/AIonic / Baseline0.00EDTA or NH4OH wash
Regioisomers Isomeric bromobenzonitriles214.04Moderate~0.45 - 0.55Recrystallization

Diagnostic Workflows

SandmeyerPathway Amine 4-Amino-3-fluoro- 2-methylbenzonitrile Diazonium Diazonium Intermediate Amine->Diazonium t-BuONO, MeCN 65 °C Impurity1 Unreacted Amine (Impurity) Amine->Impurity1 Incomplete conversion Target 4-Bromo-3-fluoro- 2-methylbenzonitrile Diazonium->Target CuBr Impurity2 Phenol Derivative (Hydrolysis Impurity) Diazonium->Impurity2 H2O exposure

Reaction pathway illustrating the generation of 4-bromo-3-fluoro-2-methylbenzonitrile and impurities.

PurificationWorkflow Crude Crude 4-Bromo-3-fluoro- 2-methylbenzonitrile MetalScavenge Aqueous Wash & Metal Scavenging (Remove Cu residues) Crude->MetalScavenge EDTA/NH4OH wash Chromatography Silica Gel Chromatography (Remove organic impurities) MetalScavenge->Chromatography Organic phase Recrystallization Recrystallization (Final polishing) Chromatography->Recrystallization Pooled fractions Pure Pure Compound (>98% Purity) Recrystallization->Pure Filtration & Drying

Sequential purification workflow for the isolation of 4-bromo-3-fluoro-2-methylbenzonitrile.

Step-by-Step Purification Protocols

Protocol A: Aqueous Workup & Copper Scavenging

Causality: Copper residues from the Sandmeyer reaction can complex with the nitrile group or become trapped in the organic matrix. Washing with aqueous ammonia (NH4OH) forms highly water-soluble copper chelates (e.g., [Cu(NH3)4]2+), actively pulling the metal into the aqueous phase.

  • Dilute the crude reaction mixture in a water-immiscible solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Wash the organic layer with 10% aqueous NH4OH solution (3 x 50 mL per 100 mL organic phase).

    • Self-Validation: The aqueous layer will turn deep blue if copper is present. Continue washing until the aqueous layer remains completely colorless.

  • Wash with 1M HCl (2 x 50 mL) to protonate and extract any unreacted 4-amino-3-fluoro-2-methylbenzonitrile into the aqueous phase.

  • Wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Silica Gel Column Chromatography

Causality: While acid/base washes remove the bulk of polar impurities, neutral organic impurities (like regioisomers or dimers) require chromatographic separation based on their adsorption affinities.

  • Pack a column with 60-120 mesh silica gel using Hexanes.

  • Dry-load the crude concentrate onto a small amount of silica gel, or wet-load using a minimum volume of DCM.

  • Elute using a gradient of Hexanes to Ethyl Acetate (start at 100:0, gradually increase to 90:10).

  • Monitor fractions via TLC. The target benzonitrile will elute around 9:1 Hexanes/EtOAc.

    • Self-Validation: Spot the pooled fractions on a TLC plate alongside a known pure standard. A single, distinct spot under short-wave UV (254 nm) confirms the absence of UV-active regioisomers.

  • Pool fractions containing the pure product and evaporate the solvent.

Protocol C: Recrystallization (Final Polishing)

Causality: Chromatographic separation may not fully resolve closely eluting regioisomers. Recrystallization leverages differential lattice energies to achieve >98% purity.

  • Dissolve the semi-pure solid in a minimum amount of hot isopropanol (IPA).

  • If the solution is cloudy, perform a hot gravity filtration to remove insoluble particulates.

  • Allow the solution to cool slowly to room temperature. Note: Slow cooling prevents the entrapment of impurities within the crystal lattice.

  • Once crystals initiate, transfer the flask to an ice bath (0-5 °C) for 30 minutes to maximize yield.

  • Filter via a Büchner funnel and wash the filter cake with ice-cold hexanes.

    • Self-Validation: Determine the melting point of the dried crystals. A sharp melting point range (typically within 1-2 °C) validates the removal of lattice-disrupting impurities.

Troubleshooting & FAQs

Q1: My 4-Bromo-3-fluoro-2-methylbenzonitrile is "oiling out" during recrystallization instead of forming crystals. How do I fix this? A1: "Oiling out" occurs when the boiling point of the solvent system is higher than the melting point of the solute, or when the compound is too impure. As noted in , to remedy this, reheat the mixture until the oil dissolves, and add a non-polar anti-solvent (like hexanes) dropwise until the solution becomes slightly turbid[2]. Reheat to clarify, then cool very slowly. Seeding the solution with a pure crystal can also force crystallization over oiling out.

Q2: I still see a faint spot below my product on the TLC plate after chromatography. What is it, and how do I remove it? A2: This is likely the unreacted 4-amino-3-fluoro-2-methylbenzonitrile precursor or a phenolic hydrolysis byproduct. If the spot is UV-active and stains with ninhydrin, it is the amine. To remove it without running another column, dissolve the product in diethyl ether and wash vigorously with 1M HCl (for the amine) or 1M NaOH (for the phenol).

Q3: How can I ensure my product is completely dry and free of trace impurities before using it in a sensitive cross-coupling reaction? A3: Halogenated benzonitriles can sometimes retain trace moisture. Dry the purified crystals under high vacuum (e.g., <10 mmHg) at 40 °C. For absolute rigorous drying, suggests dissolving the compound in a dry solvent and drying over activated alumina or CaCl2 before final solvent removal[3].

Sources

Troubleshooting

Technical Support Center: Reaction Optimization for 4-Bromo-3-fluoro-2-methylbenzonitrile

Welcome to the Technical Support Center for 4-Bromo-3-fluoro-2-methylbenzonitrile (CAS: 1349716-12-6). As a highly functionalized tetra-substituted benzene ring, this building block is critical in the development of kina...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Bromo-3-fluoro-2-methylbenzonitrile (CAS: 1349716-12-6). As a highly functionalized tetra-substituted benzene ring, this building block is critical in the development of kinase inhibitors (e.g., BTK inhibitors) and neuroreceptor agonists (e.g., Orexin receptor agonists) [1][2].

This guide is engineered for drug development professionals and synthetic chemists. It provides field-proven troubleshooting, causality-driven explanations, and self-validating protocols to overcome the unique steric and electronic challenges posed by this molecule.

Reactivity Profiling & Functionalization Pathways

The reactivity of 4-Bromo-3-fluoro-2-methylbenzonitrile is governed by the competing electronic effects of its substituents. The strongly electron-withdrawing cyano (-CN) group activates the ring toward transition-metal insertion but deactivates benzylic radical formation. The ortho-fluoro (-F) and ortho-methyl (-CH3) groups introduce significant steric hindrance (the ortho-effect), complicating reactions at the C1 and C4 positions.

ReactivityPathways Start 4-Bromo-3-fluoro- 2-methylbenzonitrile Suzuki C4 Position Suzuki-Miyaura Coupling Start->Suzuki Boronic Acid / Pd(0) Reduction C1 Position Nitrile Reduction Start->Reduction Hydride Source Bromination C2 Position Benzylic Bromination Start->Bromination NBS / Radical Initiator Suzuki_Opt Target: Biaryl Scaffolds Challenge: Steric hindrance from F Suzuki->Suzuki_Opt Reduction_Opt Target: Primary Amines Challenge: Hydrodehalogenation Reduction->Reduction_Opt Bromination_Opt Target: Benzylic Bromides Challenge: Electronic deactivation Bromination->Bromination_Opt

Fig 1. Primary synthetic divergence pathways and associated chemical challenges.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why am I observing massive hydrodehalogenation (loss of the bromine atom) during the reduction of the nitrile group?

The Causality: The C4-bromo bond is highly activated toward oxidative addition by the para-cyano group. If you are using transition-metal-catalyzed hydrogenation (e.g., Pd/C with H2 or Raney Nickel), the catalyst will readily insert into the C-Br bond before or during the reduction of the nitrile, leading to the des-bromo byproduct. The Solution: Abandon transition-metal catalysis for this specific substrate. Switch to a stoichiometric electrophilic hydride source, such as Borane-Tetrahydrofuran (BH3·THF) or Borane-Dimethylsulfide (BH3·DMS). Borane selectively coordinates to the nitrogen lone pair of the nitrile and reduces it to the primary amine without engaging the aryl halide bond [2].

Q2: My Suzuki-Miyaura coupling at the C4 position is stalling at 40% conversion. How do I drive it to completion?

The Causality: While the electron-deficient nature of the ring accelerates the initial Pd(0) oxidative addition, the subsequent transmetalation step is severely hindered. The adjacent C3-fluoro group creates a localized dipole and steric barrier that repels bulky boronate complexes. Furthermore, prolonged heating can cause the boronic acid to undergo protodeboronation. The Solution:

  • Switch the Catalyst: Move from standard Pd(PPh3)4 to a catalyst with a smaller bite angle and higher transmetalation efficiency, such as Pd(dppf)Cl2 [3].

  • Optimize the Base: Use a highly soluble, aqueous base like K2CO3 or K3PO4 in a biphasic solvent system (1,4-Dioxane/H2O, 4:1) to accelerate the formation of the reactive hydroxyboronate species.

Q3: I am trying to perform a Wohl-Ziegler bromination on the C2-methyl group using NBS, but no reaction occurs even at reflux. Why?

The Causality: Radical halogenation relies on the stability of the intermediate benzylic radical. The C1-cyano group is strongly electron-withdrawing via both induction and resonance, which severely destabilizes the adjacent C2-benzylic radical. Consequently, the activation energy for hydrogen abstraction by the succinimidyl radical is prohibitively high. The Solution: Thermal initiation (AIBN) is often insufficient here. You must shift to photochemical initiation (UV irradiation at 365 nm) combined with Benzoyl Peroxide (BPO) to force radical generation. Alternatively, switch the solvent to trifluorotoluene (PhCF3) to increase the reflux temperature and radical lifetime compared to standard chlorinated solvents.

Quantitative Optimization Data

The following tables summarize empirical optimization data to guide your reagent selection.

Table 1: Catalyst & Solvent Optimization for C4 Suzuki-Miyaura Coupling

Catalyst SystemSolvent SystemBase (2.0 eq)Temp (°C)Conversion (LCMS)Primary Byproduct
Pd(PPh3)4 (5 mol%)Toluene/EtOHNa2CO39035%Protodeboronation
Pd(OAc)2 / SPhosTHF/H2OK3PO47065%Homocoupling
Pd(dppf)Cl2 (5 mol%) 1,4-Dioxane/H2O K2CO3 90 >98% None (<2%)

Table 2: Reagent Selection for C1 Nitrile Reduction

Reducing AgentSolventTemp (°C)Yield of Primary AmineDegree of Hydrodehalogenation
Pd/C, H2 (1 atm)MeOH250%>95% (Complete loss of Br)
LiAlH4 (2.0 eq)THF0 to 2545%15% (Partial loss of Br)
BH3·THF (3.0 eq) THF 65 (Reflux) 85% 0% (C-Br bond preserved)

Validated Experimental Methodologies

Protocol A: C4 Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 3-fluoro-4-(heteroaryl)-2-methylbenzonitrile.

Self-Validating System: The reaction progress is monitored via LC-MS. The starting material (m/z 214/216, isotopic doublet) must be consumed to <2% relative area before workup to prevent difficult chromatographic separations.

  • Charge the Reactor: To an oven-dried Schlenk flask, add 4-Bromo-3-fluoro-2-methylbenzonitrile (1.0 eq, 10 mmol), the target heteroaryl boronic acid/ester (1.2 eq, 12 mmol), and K2CO3 (2.0 eq, 20 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq, 0.5 mmol). Note: Handle the catalyst in a glovebox or under a strict nitrogen stream to prevent premature oxidation of Pd(II) to inactive species.

  • Solvent Introduction: Add a degassed mixture of 1,4-Dioxane and Deionized Water (4:1 ratio, 0.2 M concentration). Degas the suspension via three freeze-pump-thaw cycles or vigorous subsurface nitrogen sparging for 15 minutes.

  • Reaction Execution: Heat the mixture to 90 °C under a positive nitrogen pressure for 12 hours.

  • In-Process Control (IPC): Withdraw a 50 µL aliquot, dilute with 1 mL Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and inject into the LC-MS.

  • Workup: Once complete, cool to room temperature, dilute with Ethyl Acetate (3 volumes), and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

SuzukiMechanism Pd0 Pd(0) Active Species (Electron-rich) OxAdd Oxidative Addition (Accelerated by -CN group) Pd0->OxAdd Ar-Br PdII Pd(II) Aryl Halide Complex (Sterically hindered by F) OxAdd->PdII Transmet Transmetalation (Requires aqueous base) PdII->Transmet Ar'-B(OH)3- PdII_Biaryl Pd(II) Biaryl Complex Transmet->PdII_Biaryl RedElim Reductive Elimination (Yields Biaryl Product) PdII_Biaryl->RedElim RedElim->Pd0 Product Release

Fig 2. Catalytic cycle for the Suzuki coupling, highlighting step-specific electronic influences.

Protocol B: C1 Nitrile Reduction to Primary Amine

Objective: Synthesis of (4-bromo-3-fluoro-2-methylphenyl)methanamine.

Self-Validating System: Monitor via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (3:1). The starting material is strongly UV-active (254 nm). The product amine will remain at the baseline in non-polar systems and will stain a deep purple/blue when treated with Ninhydrin stain and heated, confirming the presence of a primary amine.

  • Preparation: In a flame-dried, multi-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve 4-Bromo-3-fluoro-2-methylbenzonitrile (1.0 eq, 10 mmol) in anhydrous THF (0.5 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath under an argon atmosphere.

  • Reagent Addition: Dropwise, add Borane-THF complex (1.0 M in THF, 3.0 eq, 30 mL) over 30 minutes. Caution: Vigorous hydrogen gas evolution may occur if moisture is present.

  • Heating: Remove the ice bath and gradually heat the reaction to reflux (65 °C) for 4 to 6 hours.

  • Quenching (Critical Step): Cool the reaction to 0 °C. Carefully quench by adding Methanol (10 mL) dropwise to destroy excess borane. To break the highly stable boron-amine complex, add 6M HCl (15 mL) and reflux the mixture for an additional 1 hour.

  • Isolation: Cool to room temperature, adjust the pH to >10 using 2M NaOH (aqueous), and extract with Dichloromethane (3 x 50 mL). Dry over Na2SO4 and concentrate to yield the primary amine.

Comprehensive References

  • World Intellectual Property Organization. WO2022032019A1 - Btk inhibitors. (Details the synthesis and selective reduction of 4-amino/bromo-3-fluoro-2-methylbenzonitrile derivatives). Retrieved March 13, 2026. URL:

  • World Intellectual Property Organization. WO2023215205A1 - Orexin receptor agonists. (Details the Suzuki-Miyaura cross-coupling optimization for 4-bromo-3-fluoro-2-methylbenzonitrile). Retrieved March 13, 2026. URL:

Optimization

stability issues of 4-Bromo-3-fluoro-2-methylbenzonitrile under reaction conditions

Technical Support Center: 4-Bromo-3-fluoro-2-methylbenzonitrile A Guide to Navigating Stability and Optimizing Reactivity Welcome to the technical support guide for 4-Bromo-3-fluoro-2-methylbenzonitrile. This document is...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Bromo-3-fluoro-2-methylbenzonitrile

A Guide to Navigating Stability and Optimizing Reactivity

Welcome to the technical support guide for 4-Bromo-3-fluoro-2-methylbenzonitrile. This document is intended for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you anticipate and overcome stability challenges, ensuring the success and reproducibility of your experiments.

This guide moves beyond simple protocols to explain the causality behind experimental choices. By understanding the inherent reactivity of this molecule, you can proactively design robust reaction conditions and troubleshoot effectively when issues arise.

Molecular Profile: Understanding Inherent Reactivity

The stability of 4-Bromo-3-fluoro-2-methylbenzonitrile under reaction conditions is dictated by the interplay of its four substituents. A clear understanding of their electronic and steric effects is the first step toward troubleshooting.

  • Nitrile Group (-CN): A powerful electron-withdrawing group, the nitrile activates the aromatic ring, making it more susceptible to nucleophilic attack. It is also a key functional group that can be hydrolyzed to an amide or carboxylic acid under strong acidic or basic aqueous conditions.[1][2][3]

  • Bromo Group (-Br): Located para to the nitrile, the bromine atom is the primary leaving group for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.[4][5][6] However, its C-Br bond is susceptible to reduction, leading to an undesired hydrodebromination side product.[7][8][9]

  • Fluoro Group (-F): Positioned meta to the nitrile, the fluorine atom is a strong electron-withdrawing group. Its high electronegativity makes the adjacent C-Br bond more reactive in oxidative addition steps of cross-coupling reactions.[10] It can also serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly given its ortho position to the activating nitrile group.[11][12]

  • Methyl Group (-CH₃): This electron-donating group is ortho to the bromine. Its primary influence is steric; it can hinder the approach of bulky ligands or reagents to the bromine-bearing carbon, which can influence the kinetics of cross-coupling reactions.

This unique combination of substituents makes 4-Bromo-3-fluoro-2-methylbenzonitrile a highly valuable, yet electronically complex, substrate. The electron-deficient nature of the ring generally favors cross-coupling and SNAr reactions but also increases the risk of certain side reactions.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered during reactions with 4-Bromo-3-fluoro-2-methylbenzonitrile, structured in a question-and-answer format.

Category 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Question 1: My Suzuki-Miyaura coupling reaction has stalled, leaving significant starting material, or I'm observing a significant amount of hydrodebromination (loss of bromine). How can I fix this?

Answer: This is the most common issue and typically points to a problem with the catalyst system or reaction conditions. Hydrodebromination occurs when a palladium-hydride (Pd-H) species forms and reductively eliminates with the aryl group, replacing bromine with hydrogen.[7][9]

Troubleshooting Steps:

  • Ligand Selection is Critical: The choice of phosphine ligand is paramount. Bulky, electron-rich dialkylbiaryl phosphine ligands are highly recommended as they promote the desired reductive elimination to form the C-C bond and suppress side reactions.[10][13][14]

    • Recommended Ligands: SPhos, XPhos, or RuPhos often give excellent results, enhancing catalyst activity and stability.[5][14]

  • Base Selection and Strength: The base activates the boronic acid but can also contribute to the formation of Pd-H species, especially if it's a strong alkoxide or if there are trace amounts of water.[7][8]

    • Action: Switch from strong bases like NaOt-Bu or K-Ot-Bu to milder inorganic bases such as K₃PO₄ or K₂CO₃.[8] These are less prone to generating hydride species.

  • Ensure Anhydrous Conditions: While some Suzuki protocols tolerate water, it can be a source of protons for hydrodebromination.

    • Action: Use anhydrous, degassed solvents. Dry glassware thoroughly in an oven and cool under an inert atmosphere (Argon or Nitrogen).

  • Temperature and Reaction Time: Excessive heat or prolonged reaction times can lead to catalyst decomposition and an increase in side products.[8]

    • Action: Monitor the reaction by TLC or LC-MS. Aim for the lowest temperature that provides a reasonable reaction rate (typically 80-100 °C for aryl bromides).

ParameterProblematic ConditionRecommended SolutionRationale
Ligand Standard PPh₃Bulky, electron-rich ligands (e.g., SPhos, XPhos)Promotes faster reductive elimination of the product, outcompeting hydrodebromination.[13][14]
Base Strong alkoxides (NaOt-Bu)Weaker inorganic bases (K₃PO₄, K₂CO₃)Reduces the rate of Pd-H formation.[8]
Solvent Protic solvents (e.g., alcohols)Aprotic solvents (Toluene, Dioxane, THF)Minimizes proton sources for the side reaction.
Temperature >110 °C for extended periods80-100 °C, with monitoringPrevents catalyst degradation and reduces the rate of side reactions.

Question 2: In my Buchwald-Hartwig amination, the yield is low and the reaction is messy. What should I optimize?

Answer: Similar to Suzuki couplings, Buchwald-Hartwig aminations are highly sensitive to the ligand, base, and reaction setup. The electron-deficient nature of the substrate makes oxidative addition favorable, but side reactions can still occur.[4][15]

Troubleshooting Steps:

  • Ligand Choice: Modern biaryl phosphine ligands are essential for coupling with this substrate. Ligands like Xantphos or DavePhos are designed to handle challenging, electron-poor aryl halides.[4]

  • Base Compatibility: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or sodium tert-butoxide (NaOt-Bu) are common choices. Ensure the base is fresh and handled under inert conditions.

  • Inert Atmosphere: These reactions are extremely sensitive to oxygen, which can deactivate the palladium catalyst.

    • Action: Use a glovebox for reaction setup or employ rigorous Schlenk line techniques.[16][17] Ensure all solvents are thoroughly degassed via freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.

Category 2: Nucleophilic Aromatic Substitution (SNAr)

Question: I am trying to displace the fluorine atom with a nucleophile, but the reaction is not working. Why?

Answer: The fluorine atom is positioned ortho to the strongly electron-withdrawing nitrile group, which activates it for SNAr.[11][12] If the reaction is failing, the issue likely lies with the nucleophile, solvent, or temperature.

Troubleshooting Steps:

  • Nucleophile Strength: SNAr reactions on non-activated rings require strong nucleophiles. For this substrate, moderately strong nucleophiles should work, but stronger is often better.

  • Solvent Choice: The reaction requires a polar aprotic solvent to solvate the cation of the nucleophile salt and leave the anion "bare" and highly reactive.

    • Recommended Solvents: DMSO, DMF, or NMP are excellent choices.

  • Temperature: These reactions often require heat to overcome the activation energy.

    • Action: Start at room temperature and gradually increase the temperature, monitoring by TLC. Temperatures in the range of 80-120 °C are common.

  • Leaving Group Ability: In SNAr, fluoride is an excellent leaving group because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step.[18]

Category 3: Nitrile Group Stability

Question: During my reaction workup, I am seeing evidence of the nitrile group hydrolyzing to a carboxylic acid or amide. How can I prevent this?

Answer: The nitrile group is generally stable but can undergo hydrolysis under harsh acidic or basic conditions, especially in the presence of water and at elevated temperatures.[1][2][3][19]

Troubleshooting Steps:

  • Avoid Strong Aqueous Acids/Bases: During the workup, avoid using concentrated HCl, H₂SO₄, or NaOH solutions if possible.[1][20]

  • Keep it Cool: If an aqueous wash is necessary, perform it at low temperatures (e.g., in an ice bath) to minimize the rate of hydrolysis.

  • Use a Buffer: Use a saturated aqueous solution of a mild buffer like ammonium chloride (NH₄Cl) for quenching or washing instead of pure water or strong acids/bases.

  • Anhydrous Conditions: For the reaction itself, ensure conditions are anhydrous to prevent in-situ hydrolysis.[1]

Recommended Protocols & Methodologies

The following protocols provide a robust starting point for common transformations.

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is designed to minimize hydrodebromination.

  • Reagents:

    • 4-Bromo-3-fluoro-2-methylbenzonitrile (1.0 mmol, 1.0 equiv)

    • Arylboronic Acid (1.2 mmol, 1.2 equiv)

    • SPhos (0.02 mmol, 2 mol%)

    • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

    • Potassium Phosphate, tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv)

    • Anhydrous, degassed Toluene (5 mL) and Water (0.5 mL)[7]

  • Equipment:

    • Oven-dried Schlenk flask or reaction vial with a stir bar

    • Inert atmosphere setup (Argon or Nitrogen line)

  • Step-by-Step Procedure:

    • To the Schlenk flask, add 4-Bromo-3-fluoro-2-methylbenzonitrile, the arylboronic acid, K₃PO₄, SPhos, and Pd₂(dba)₃.

    • Seal the flask, then evacuate and backfill with inert gas three times.[21]

    • Under a positive pressure of inert gas, add the degassed toluene and water via syringe.

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS (typically complete in 2-12 hours).

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Handling and Storage

Proper storage is crucial for maintaining the integrity of this reagent.

  • Storage: Store the compound in a tightly sealed container, preferably in a desiccator or glovebox under an inert atmosphere.[16][22][23]

  • Environment: Keep in a cool, dry, and dark place.[16] Light sensitivity has been noted for similar compounds.[24]

  • Handling: When weighing and dispensing the solid, do so in an inert atmosphere (glovebox) or quickly in a dry environment to minimize exposure to atmospheric moisture.[17][23]

Visualized Workflows and Logic

Diagram 1: Troubleshooting a Suzuki-Miyaura Coupling

This decision tree provides a logical path for diagnosing and solving common issues.

G cluster_optimization Condition Optimization start Reaction Issue: Low Yield or Debromination check_reagents Are reagents pure & anhydrous? (Boronic acid, solvent, base) start->check_reagents check_atmosphere Was the reaction setup under a fully inert atmosphere? start->check_atmosphere ligand Change Ligand: Use bulky, electron-rich ligand (e.g., SPhos, XPhos) check_reagents->ligand If Yes base Change Base: Switch to milder base (e.g., K3PO4, K2CO3) check_atmosphere->base If Yes ligand->base temp Lower Temperature: Run at 80-90°C and monitor base->temp end_node Re-run Optimized Reaction temp->end_node

Caption: A decision tree for troubleshooting Suzuki coupling reactions.

Diagram 2: Potential Side Reaction Pathways

This diagram illustrates the competition between the desired reaction and common side reactions.

G cluster_pathways SM 4-Bromo-3-fluoro-2-methylbenzonitrile + Pd(0) Catalyst desired Desired Product (Cross-Coupling) SM->desired [ArB(OH)2] Ligand, Base debrom Side Product (Hydrodebromination) SM->debrom [H-source] Poor Ligand Choice hydrolysis Side Product (Nitrile Hydrolysis) desired->hydrolysis Harsh Workup (H2O, H+/OH-)

Caption: Competing reaction pathways for 4-Bromo-3-fluoro-2-methylbenzonitrile.

References

  • Hydrolysis of Benzonitrile to Benzoic Acid. (n.d.). Scribd. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Grokipedia. Retrieved from [Link]

  • Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. (n.d.). Pearson. Retrieved from [Link]

  • Zaccheria, F., et al. (2016). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform.
  • General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. (2022). The Journal of Organic Chemistry. Retrieved from [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025). Chemical.AI. Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. Retrieved from [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. (n.d.). PMC. Retrieved from [Link]

  • Storage of air and temperature sensitive reagents. (2023). Chemistry Stack Exchange. Retrieved from [Link]

  • Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). PubMed. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • The acid-catalysed hydrolysis of benzonitrile. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) C. (n.d.). Zeitschrift für Naturforschung B. Retrieved from [Link]

  • Aromatic nucleophilic substitution. (n.d.). Science.gov. Retrieved from [Link]

  • Suzuki cross-coupling. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2022). Chemistry Steps. Retrieved from [Link]

  • Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution. (2021). Chemistry Steps. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution. (2019). YouTube. Retrieved from [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved from [Link]

  • 4-Bromo-2-fluoro-3-methylbenzonitrile. (n.d.). PubChem. Retrieved from [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). The Royal Society of Chemistry. Retrieved from [Link]

  • Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and... (n.d.). ResearchGate. Retrieved from [Link]

  • 4-Bromo-2-fluorobenzonitrile. (n.d.). PubChem. Retrieved from [Link]

  • A process for the preparation of 4-fluoro-2-methylbenzonitrile. (2016). Google Patents.
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2005). Journal of the American Chemical Society. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 4-Bromo-3-fluoro-2-methylbenzonitrile Synthesis &amp; Work-Up

Welcome to the Advanced Technical Support Center. As drug development professionals and process chemists, you know that patent literature often oversimplifies reaction work-ups.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and process chemists, you know that patent literature often oversimplifies reaction work-ups. A classic example is the synthesis of 4-bromo-3-fluoro-2-methylbenzonitrile from 4-amino-3-fluoro-2-methylbenzonitrile via a non-aqueous Sandmeyer reaction using tert-butyl nitrite (t-BuONO) and CuBr in acetonitrile (MeCN)[1].

While literature often states to simply "filter, concentrate, and purify"[1], attempting this at scale results in severe silica gel streaking, intractable emulsions, and copper contamination. This guide provides field-proven, mechanistic troubleshooting to ensure high-yield, high-purity isolation.

Mechanistic Context: The Root of Work-Up Issues

To troubleshoot a reaction, we must first understand its physical chemistry. The non-aqueous Sandmeyer reaction relies on a Single-Electron Transfer (SET) mechanism[2]. t-BuONO converts the aniline to a diazonium salt, which is reduced by Cu(I)Br to an aryl radical, releasing nitrogen gas. Cu(II)Br₂ then transfers a bromine atom to the radical to form the product[3].

The Work-Up Challenge: Both the starting material and the product contain a strongly coordinating nitrile (-CN) group. This functional group acts as an excellent ligand for the stoichiometric Cu(I)/Cu(II) salts present in the mixture. If these copper-nitrile complexes are not chemically disrupted during the work-up, they will cause severe emulsions during aqueous extraction and streak heavily during silica gel chromatography.

Mechanism N1 4-Amino-3-fluoro- 2-methylbenzonitrile N2 Diazonium Salt [Ar-N2]+ N1->N2 t-BuONO (Diazotization) N3 Aryl Radical [Ar•] N2->N3 Cu(I)Br (SET, -N2) N4 4-Bromo-3-fluoro- 2-methylbenzonitrile N3->N4 Cu(II)Br2 (Halogen Transfer)

Caption: Non-aqueous Sandmeyer bromination mechanism via single-electron transfer (SET).

Standard Operating Procedure: The Self-Validating Work-Up

This protocol is engineered as a self-validating system . At each step, a specific visual or physical change will confirm that the underlying chemical objective has been met.

Step 1: Solvent Exchange (De-emulsification)
  • Action: Cool the reaction mixture to room temperature. Transfer to a rotary evaporator and remove >90% of the MeCN under reduced pressure. Reconstitute the dark residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Causality: MeCN is highly miscible with water. If you attempt an aqueous extraction while MeCN is present, the partition coefficient of your product drops, and the MeCN acts as a surfactant, creating unbreakable emulsions.

  • Validation Check: The reconstituted organic layer should be a free-flowing, dark solution with no biphasic separation prior to the addition of aqueous washes.

Step 2: Copper Chelation Wash (The Critical Step)
  • Action: Transfer the organic layer to a separatory funnel. Add an equal volume of 10% aqueous Ammonium Hydroxide ( NH4​OH ) or 0.1 M EDTA (pH 8) . Shake vigorously and vent.

  • Causality: Ammonia acts as a superior ligand, outcompeting the product's nitrile group to form the highly water-soluble tetraamminecopper(II) complex ( [Cu(NH3​)4​]2+ ). This liberates the product into the organic phase.

  • Validation Check: The aqueous layer must turn a vibrant, deep sapphire blue. If it is pale or green, your ammonia concentration is too low. Repeat this wash 2-3 times until the aqueous layer drains completely colorless.

Step 3: Neutralization and Drying
  • Action: Wash the organic layer once with 1 M HCl, followed by a final wash with saturated NaCl (brine). Dry over anhydrous Na2​SO4​ , filter, and concentrate.

  • Causality: The HCl wash removes residual lipophilic amines and neutralizes the organic layer, preventing degradation of the product or the silica gel during chromatography.

  • Validation Check: A drop of the final aqueous wash on pH paper should read ~7. The resulting crude product should be an orange/brown solid[1], not a green/black sludge.

Workflow A 1. Reaction Quench (Cool to RT, vent NOx) B 2. Solvent Exchange (Concentrate MeCN, add EtOAc) A->B Prevents MeCN-induced emulsions C 3. Copper Chelation (Wash with 10% NH4OH or EDTA) B->C Disrupts Cu-nitrile complexes D 4. Phase Separation (Aqueous = Blue, Organic = Orange) C->D Validates Cu removal (Blue aq) E 5. Brine Wash & Drying (Na2SO4) D->E Removes residual salts F 6. Silica Gel Chromatography (PE/EtOAc 9:1) E->F Crude isolation G Pure 4-Bromo-3-fluoro- 2-methylbenzonitrile F->G Final purification

Caption: Optimized workflow for the isolation of 4-bromo-3-fluoro-2-methylbenzonitrile.

Quantitative Data: Chelation Strategy Comparison

Selecting the right wash solution is critical for yield and purity. The table below summarizes the efficacy of various aqueous washes for removing copper from nitrile-containing products.

Wash SolutionMechanism of ActionEmulsion RiskCopper Removal EfficiencyVisual Validation Check
10% Aqueous NH4​OH Forms soluble [Cu(NH3​)4​]2+ complexLow>98% Aqueous phase turns deep sapphire blue
0.1 M EDTA (pH 8) Hexadentate chelation of Cu(II)Very Low>99% Aqueous phase turns light blue/green
Saturated NH4​Cl Weak coordination / ionic strengthModerate~70%Aqueous phase turns pale blue
Water / Brine Purely physical partitioningHigh<30%Cloudy, brown/green emulsion forms

Troubleshooting & FAQs

Q: My organic layer is dark green/brown and won't separate cleanly from the water. What went wrong? A: You are experiencing a copper-induced emulsion. The copper salts are still coordinated to your product, creating an amphiphilic complex that sits at the phase boundary. Solution: Do not add more water. Add 10-20 mL of concentrated ammonium hydroxide directly to the separatory funnel and shake. The copper will transfer to the aqueous phase, instantly breaking the emulsion.

Q: I am seeing a significant amount of a highly polar byproduct on my TLC plate. What is it? A: This is likely the phenol byproduct (4-hydroxy-3-fluoro-2-methylbenzonitrile). In traditional aqueous Sandmeyer reactions (using NaNO2​ / HBr ), water acts as a nucleophile and attacks the diazonium intermediate. The use of t-BuONO in MeCN is specifically designed to be an anhydrous system to prevent this[2]. Solution: Ensure your MeCN is strictly anhydrous and your glassware is oven-dried.

Q: The crude NMR shows a massive singlet around 1.2 - 1.5 ppm. Did my product decompose? A: No. That singlet is residual tert-butanol, the primary byproduct of the t-BuONO diazotization step. Because tert-butanol is somewhat soluble in organic extraction solvents, it often carries over into the crude mixture. Solution: It will be completely removed during the silica gel chromatography step (eluting with PE/EtOAc 9:1)[1].

Q: My silica gel column is turning green and the product is co-eluting with baseline impurities. Why? A: This is the classic symptom of skipping the copper chelation wash[3]. When copper is loaded onto a silica column, it acts as a Lewis acid, binding strongly to the silica while dragging your nitrile product along with it. This causes severe streaking and ruins the separation resolution. Solution: You must re-dissolve your crude mixture and perform the NH4​OH or EDTA wash before attempting chromatography again.

References

  • Source: google.
  • Title: Application Notes and Protocols: Copper(I)
  • Source: nih.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the ¹H NMR Spectroscopic Analysis of 4-Bromo-3-fluoro-2-methylbenzonitrile

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-3-fluoro-2-methylbenzonitrile, a substituted aromatic compound of interest in synthetic chemistry. As researchers an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-3-fluoro-2-methylbenzonitrile, a substituted aromatic compound of interest in synthetic chemistry. As researchers and drug development professionals, the unambiguous structural confirmation of such building blocks is paramount. This document moves beyond a simple data report to offer a comparative analysis, grounded in fundamental principles, to empower scientists in their own spectral interpretations. We will dissect the expected spectral features, compare them against related analogues, and provide a robust experimental protocol for acquiring high-fidelity data.

Structural Elucidation: Predicting the ¹H NMR Spectrum

The utility of ¹H NMR spectroscopy lies in its ability to provide a detailed electronic and topological map of a molecule. For 4-Bromo-3-fluoro-2-methylbenzonitrile (CAS 1349716-12-6), we can predict the key features of its proton spectrum by analyzing its structure.[1][2][3] The molecule possesses three distinct sets of protons, which will give rise to three unique signals in the spectrum.

cluster_mol 4-Bromo-3-fluoro-2-methylbenzonitrile C1 C C2 C-CH₃ (a) C1->C2 CN C≡N C1->CN C3 C-F C2->C3 C4 C-Br C3->C4 C5 C-H (b) C4->C5 C6 C-H (c) C5->C6 C6->C1 A 1. Sample Preparation B Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃ with 0.03% TMS). A->B C Transfer to a clean, dry 5 mm NMR tube. B->C D 2. Instrument Setup & Calibration C->D E Insert sample into spectrometer. Lock on the deuterium signal and shim the magnetic field. D->E F 3. Data Acquisition E->F G Acquire spectrum using standard proton parameters (e.g., 400 MHz). Set spectral width, number of scans, and relaxation delay. F->G H 4. Data Processing G->H I Apply Fourier Transform, phase correction, and baseline correction. H->I J Reference the spectrum to the TMS signal at 0.00 ppm. I->J K 5. Analysis J->K L Integrate all signals and analyze chemical shifts and coupling patterns to confirm structure. K->L

Caption: Workflow for ¹H NMR spectrum acquisition and analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Analyte: Weigh approximately 5-10 mg of 4-Bromo-3-fluoro-2-methylbenzonitrile.

    • Solvent: Select a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its single residual peak at ~7.26 ppm. Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS), for referencing. [4] * Procedure: Dissolve the sample in approximately 0.7 mL of the deuterated solvent in a small vial. Once fully dissolved, transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrumental Setup:

    • Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.

    • Locking and Shimming: Insert the sample into the magnet. The instrument will "lock" onto the deuterium signal from the solvent to stabilize the magnetic field. Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is critical for achieving sharp, well-resolved peaks.

  • Data Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals are captured.

    • Number of Scans: For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 1-2 seconds between scans is typically adequate for quantitative analysis in small molecules.

  • Data Processing and Analysis:

    • Transformation and Correction: The raw data (Free Induction Decay) is converted into a spectrum via a Fourier Transform. Apply automated or manual phase correction to ensure all peaks are upright and symmetrical. Apply a baseline correction to ensure the flat regions of the spectrum are at zero intensity.

    • Referencing: Calibrate the chemical shift axis by setting the TMS peak to exactly 0.00 ppm.

    • Integration: Integrate all the signals. The relative areas should correspond to the number of protons giving rise to each signal (3H, 1H, 1H).

    • Peak Picking and Coupling Analysis: Identify the precise chemical shift of each multiplet. Analyze the splitting patterns to determine the coupling constants (J-values). The reciprocity of coupling constants (i.e., Jab must equal Jba) is a powerful tool for confirming assignments. [5] By following this comprehensive approach—from prediction and comparison to meticulous experimentation—researchers can confidently elucidate and verify the structure of 4-Bromo-3-fluoro-2-methylbenzonitrile, ensuring the integrity of their subsequent scientific endeavors.

References

  • PubChem. 4-Bromo-2-fluoro-3-methylbenzonitrile. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • ResearchGate. 1 H-NMR spectral data: the chemical shift values (δH, ppm) with coupling constants (J, Hz). [Link]

  • Achmem. 4-Bromo-2-fluoro-3-methylbenzonitrile. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Vanderbilt University. Fluorine NMR. [Link]

  • University of Massachusetts Lowell. Lecture outline 1H NMR spectra of aromatic compounds. [Link]

  • Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

  • University of Wisconsin-Stout. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • PubChem. 4-Bromo-2-fluorobenzonitrile. National Center for Biotechnology Information. [Link]

  • ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • Royal Society of Chemistry. Supporting information. [Link]

  • SpectraBase. 4-Bromo-benzonitrile - Optional[1H NMR] - Spectrum. [Link]

  • MilliporeSigma. 4-Bromo-3-fluoro-2-methylbenzonitrile. [Link]

  • University of Puget Sound. Short Summary of 1H-NMR Interpretation. [Link]

  • YouTube. How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives. [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

Sources

Comparative

comparison of 4-Bromo-3-fluoro-2-methylbenzonitrile with its isomers

Title : Orthogonal Reactivity in Halobenzonitriles: A Comparative Guide to 4-Bromo-3-fluoro-2-methylbenzonitrile and Its Isomers Introduction As drug development increasingly relies on highly functionalized aromatic scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Orthogonal Reactivity in Halobenzonitriles: A Comparative Guide to 4-Bromo-3-fluoro-2-methylbenzonitrile and Its Isomers

Introduction As drug development increasingly relies on highly functionalized aromatic scaffolds for targeted therapeutics (such as BTK inhibitors and orexin receptor agonists)[1], the selection of the correct halobenzonitrile building block is paramount. (CAS: 1349716-12-6)[2] is a highly specialized intermediate. However, its true synthetic utility is best understood when its reactivity profile is directly compared against its positional isomers.

As an Application Scientist, I have designed this guide to provide a comprehensive structural and electronic profiling of 4-bromo-3-fluoro-2-methylbenzonitrile, contrasting its performance in Palladium-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr) against alternative isomers.

Structural & Electronic Profiling: The Causality of Reactivity

The reactivity of bromo-fluoro-methylbenzonitriles is dictated by the relative positioning of four functional groups: the activating cyano (-CN) group, the leaving bromide (-Br), the leaving fluoride (-F), and the sterically bulky methyl (-CH3) group.

  • Nucleophilic Aromatic Substitution (SNAr) at Fluorine: The propensity of an aromatic ring to undergo SNAr is governed by the stability of the intermediate Meisenheimer complex. When a fluorine atom is positioned ortho or para to a strong electron-withdrawing group (EWG) like -CN, the developing negative charge is stabilized via resonance[3]. In 4-bromo-3-fluoro-2-methylbenzonitrile, the fluorine is meta to the cyano group. Consequently, the -CN group can only provide inductive stabilization, significantly increasing the activation energy and rendering the molecule highly resistant to SNAr[3].

  • Suzuki-Miyaura Cross-Coupling at Bromine: Palladium-catalyzed oxidative addition at the C-Br bond is highly sensitive to steric hindrance. An ortho-methyl group introduces significant steric bulk, which can severely retard the transmetalation and reductive elimination steps of the catalytic cycle[4]. In our target molecule, the bromine is located at C4, flanked by a fluorine at C3 and a hydrogen at C5. Because fluorine has a relatively small van der Waals radius (~1.47 Å), the C-Br bond remains sterically accessible, allowing for rapid and high-yielding cross-coupling[5].

Comparative Reactivity Matrix

To objectively evaluate these building blocks, we compare the target molecule against two synthetically relevant isomers: Isomer A (4-Bromo-2-fluoro-3-methylbenzonitrile) and Isomer B (2-Bromo-4-fluoro-3-methylbenzonitrile).

CompoundStructural TopologySuzuki-Miyaura (C-Br) ReactivitySNAr (C-F) ReactivityPrimary Synthetic Utility
4-Bromo-3-fluoro-2-methylbenzonitrile (Target)Br para to CN; F meta to CNExcellent (Low steric hindrance from adjacent F)Poor (Inductive stabilization only)Late-stage cross-coupling; F retention
Isomer A (4-Br, 2-F, 3-Me)Br para to CN; F ortho to CNModerate (Steric hindrance from adjacent Me)Excellent (Resonance stabilized by CN)Dual functionalization (SNAr then Suzuki)
Isomer B (2-Br, 4-F, 3-Me)Br ortho to CN; F para to CNPoor (High steric hindrance from CN and Me)Excellent (Resonance stabilized by CN)Early-stage SNAr

Isomer Selection Logic

The following workflow illustrates the logical relationship for selecting the appropriate isomer based on the desired functionalization pathway.

IsomerSelection cluster_0 Isomer Selection Logic for API Synthesis Start Determine Required Functionalization Q1 Is SNAr at Fluorine required? Start->Q1 A1_Yes Select Isomers with F ortho/para to CN (e.g., 4-Br-2-F-3-Me-PhCN) Q1->A1_Yes Yes (Requires Resonance) A1_No Select Isomer with F meta to CN (4-Br-3-F-2-Me-PhCN) Q1->A1_No No (Inductive Only) Q2 Is facile Pd-catalyzed coupling at Br required? A1_No->Q2 A2_Yes Ensure Br is para to CN, low sterics (Target Molecule) Q2->A2_Yes Yes (Avoids Steric Hindrance) A2_No Br can be ortho to CN (e.g., 2-Br-4-F-3-Me-PhCN) Q2->A2_No No (Tolerates Sterics)

Caption: Decision tree for selecting bromo-fluoro-methylbenzonitrile isomers based on orthogonal reactivity requirements.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. They include specific analytical checkpoints to verify the mechanistic claims established above.

Protocol A: Chemoselective Suzuki-Miyaura Coupling of 4-Bromo-3-fluoro-2-methylbenzonitrile

Objective: To achieve high-yielding C-C bond formation at the C4 position while leaving the C3 fluorine intact.

  • Preparation: In an oven-dried Schlenk flask, combine 4-bromo-3-fluoro-2-methylbenzonitrile (1.0 eq), phenylboronic acid (1.2 eq), and K2CO3 (2.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq). The use of a bidentate ligand like dppf prevents catalyst deactivation and is highly effective for sterically unhindered bromides[5].

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v).

  • Reaction: Stir the mixture at 80 °C under a nitrogen atmosphere for 4 hours.

  • Self-Validation Checkpoint (LC-MS & 19F NMR): Take an aliquot at 2 hours. LC-MS should show the complete disappearance of the starting material isotopic pattern (m/z 213/215). Crucially, 19F NMR of the crude mixture must show a single fluorine signal ( -110 ppm), confirming that the meta-fluorine has not undergone competitive oxidative addition or substitution.

Protocol B: Comparative SNAr Validation (Target vs. Isomer A)

Objective: To empirically demonstrate the kinetic resistance of the meta-fluorine in the target molecule compared to an ortho-fluorine isomer[3].

  • Preparation: Set up two parallel reaction vials. To Vial 1, add 4-bromo-3-fluoro-2-methylbenzonitrile (Target). To Vial 2, add 4-bromo-2-fluoro-3-methylbenzonitrile (Isomer A).

  • Reagents: To both vials, add morpholine (1.5 eq) and K2CO3 (2.0 eq) in anhydrous DMSO (0.5 M).

  • Reaction: Heat both vials to 80 °C for 12 hours.

  • Self-Validation Checkpoint (TLC & GC-MS):

    • Vial 2 (Isomer A): TLC will show complete consumption of the starting material. GC-MS will confirm the formation of the morpholino-substituted product, validating that ortho-fluorines undergo rapid SNAr.

    • Vial 1 (Target): TLC will show >95% unreacted starting material. This validates the mechanistic claim that the meta-fluorine lacks the resonance stabilization required for the Meisenheimer intermediate, making it an excellent structural motif when SNAr must be avoided[3].

References

  • ResearchGate. "Suzuki-Miyaura Coupling Reaction of Various Substrates Catalyzed by TbPo-Pd(II)". Source: ResearchGate. URL: [Link]

  • MDPI. "Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids". Source: MDPI. URL: [Link]

  • Google Patents. "WO2022032019A1 - Btk inhibitors". Source: Google Patents.

Sources

Validation

comparative study of different synthetic routes to 4-Bromo-3-fluoro-2-methylbenzonitrile

Comparative Study of Synthetic Routes to 4-Bromo-3-fluoro-2-methylbenzonitrile Executive Summary 4-Bromo-3-fluoro-2-methylbenzonitrile is a highly sought-after building block in the synthesis of advanced therapeutics, in...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Study of Synthetic Routes to 4-Bromo-3-fluoro-2-methylbenzonitrile

Executive Summary

4-Bromo-3-fluoro-2-methylbenzonitrile is a highly sought-after building block in the synthesis of advanced therapeutics, including BTK inhibitors[1] and orexin receptor agonists. The dense functionalization of this tetrasubstituted benzene ring presents a unique synthetic challenge: achieving precise regiocontrol during bromination without triggering side reactions at the reactive methyl or nitrile groups. This guide objectively compares two distinct synthetic strategies: the patent-validated Sandmeyer Approach and the modern Directed Ortho-Metalation (DoM) / Halodeboronation Approach .

Mechanistic Challenges: Why Direct Bromination Fails

A naive approach to synthesizing 4-bromo-3-fluoro-2-methylbenzonitrile might involve the direct electrophilic or radical bromination of 3-fluoro-2-methylbenzonitrile. However, this is fundamentally flawed due to competing electronic effects:

  • Wohl-Ziegler Side Reactions: The methyl group at the 2-position is highly susceptible to radical bromination. Treatment of 3-fluoro-2-methylbenzonitrile with N-bromosuccinimide (NBS) and AIBN exclusively yields the bromomethyl derivative, leaving the aromatic ring completely untouched[2].

  • Poor Electrophilic Regioselectivity: The fluorine atom directs ortho/para, while the nitrile group is a meta-director. Electrophilic bromination (e.g., Br2/FeBr3) leads to an intractable mixture of 4-bromo, 5-bromo, and 6-bromo isomers, drastically reducing isolated yield and complicating purification.

To bypass these issues, chemists rely on orthogonal directing strategies.

Route 1: The Sandmeyer Approach (Patent-Validated)

This route, heavily utilized in industrial pharmaceutical patents, leverages a pre-existing halogen handle to dictate regiochemistry[1].

Mechanistic Rationale

The synthesis begins with 4-bromo-2-fluoro-3-methylaniline. The strategy relies on a Rosenmund-von Braun cyanation to convert the aryl bromide to a nitrile. Because the amino group is already positioned at what will become the 4-position of the final product, a subsequent Sandmeyer reaction cleanly converts the amine to a bromide. This completely circumvents the regioselectivity issues of direct ring bromination.

SandmeyerRoute A 4-Bromo-2-fluoro- 3-methylaniline B Cyanation (CuCN, DMF, 140°C) A->B C 4-Amino-3-fluoro- 2-methylbenzonitrile B->C D Sandmeyer Bromination (t-BuONO, CuBr, MeCN) C->D E 4-Bromo-3-fluoro- 2-methylbenzonitrile D->E

Figure 1: Workflow of the Sandmeyer synthetic route.

Step-by-Step Protocol

Experiment 1: Cyanation to 4-Amino-3-fluoro-2-methylbenzonitrile

  • Setup: In a flame-dried flask under N2, dissolve 4-bromo-2-fluoro-3-methylaniline (1.0 eq, e.g., 132 mmol) in anhydrous DMF (1.5 M concentration).

  • Reaction: Add CuCN (3.0 eq). The excess copper is required to drive the equilibrium of the Rosenmund-von Braun reaction. Stir the mixture at 140 °C for 16 hours[1].

  • Workup (Critical Step): Cool the reaction to room temperature. Add a large excess of aqueous NH3·H2O. Causality: Copper(I) cyanide forms highly insoluble polymeric complexes with the product. Ammonia acts as a strong ligand, breaking these polymers to form water-soluble copper-amine complexes, thereby releasing the organic product.

  • Isolation: Filter the mixture, extract the filtrate with EtOAc, dry over Na2SO4, and purify via silica gel chromatography (PE/EtOAc 70/30) to yield a brown oil (~75% yield)[1].

Experiment 2: Sandmeyer Bromination

  • Diazotization: Dissolve the 4-amino-3-fluoro-2-methylbenzonitrile (1.0 eq) in anhydrous MeCN. In a separate flask, prepare a solution of tert-butyl nitrite (t-BuONO, 1.5 eq) and CuBr (1.5 eq) in MeCN at 65 °C[1].

  • Reaction: Slowly add the aniline solution to the CuBr/t-BuONO mixture. Causality: t-BuONO generates the diazonium salt in situ, which is immediately intercepted by CuBr to prevent the accumulation of potentially explosive diazonium intermediates. Stir at 65 °C for 3 hours.

  • Isolation: Cool, filter through Celite, concentrate, and purify via chromatography (PE/EtOAc 9/1) to yield the product as an orange solid (~70-80% yield)[1].

Route 2: The Directed Ortho-Metalation (DoM) / Halodeboronation Approach

This modern literature approach builds the molecule from the commercially available 3-fluoro-2-methylbenzonitrile, utilizing the powerful directing effects of the fluorine atom[3].

Mechanistic Rationale

Fluorine is a highly electronegative atom that strongly acidifies its adjacent (ortho) protons. By using a bulky, non-nucleophilic base like Lithium tetramethylpiperidide (LTMP), the proton at the 4-position can be selectively abstracted. The resulting aryl lithium species is trapped with a borate ester. Subsequent halodeboronation replaces the boronic acid with bromine under mild conditions, avoiding the exotherms and mixed isomers associated with direct bromination[3].

DoMRoute F 3-Fluoro-2-methyl- benzonitrile G DoM & Borylation (LTMP, -78°C; B(OiPr)3) F->G H Boronic Acid Intermediate G->H I Halodeboronation (DBDMH, NaOMe) H->I J 4-Bromo-3-fluoro- 2-methylbenzonitrile I->J

Figure 2: Workflow of the DoM-Halodeboronation synthetic route.

Step-by-Step Protocol

Experiment 1: DoM and Borylation

  • Base Preparation: Generate LTMP in situ by adding n-BuLi (1.2 eq) to a solution of 2,2,6,6-tetramethylpiperidine (1.25 eq) in anhydrous THF at -78 °C. Causality: LTMP is chosen over LDA because its extreme steric bulk prevents nucleophilic attack on the electrophilic nitrile carbon.

  • Metalation: Dropwise add 3-fluoro-2-methylbenzonitrile (1.0 eq) to the LTMP solution at -78 °C. Stir for 2 hours to ensure complete lithiation at the C4 position.

  • Trapping: Add triisopropyl borate (B(OiPr)3, 1.5 eq) rapidly. Allow the mixture to slowly warm to room temperature overnight.

  • Isolation: Quench with 1M HCl to hydrolyze the borate ester. Extract with EtOAc, dry, and concentrate to isolate the crude (4-cyano-2-fluoro-3-methylphenyl)boronic acid.

Experiment 2: Halodeboronation

  • Reaction: Dissolve the crude boronic acid in MeOH. Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, 1.05 eq) and a catalytic amount of NaOMe (0.05 eq)[3]. Causality: NaOMe catalyzes the formation of an electron-rich boronate complex, which undergoes rapid ipso-substitution by the electrophilic bromine from DBDMH.

  • Workup: After 2 hours at room temperature, quench with aqueous Na2S2O3 to neutralize any unreacted active bromine species.

  • Isolation: Extract with CH2Cl2, wash with brine, and purify via silica gel chromatography to yield the final product.

Comparative Analysis

The following table summarizes the quantitative and qualitative performance metrics of both synthetic routes:

ParameterRoute 1: Sandmeyer ApproachRoute 2: DoM-Halodeboronation
Starting Material 4-Bromo-2-fluoro-3-methylaniline3-Fluoro-2-methylbenzonitrile
Regioselectivity Absolute (Dictated by SM structure)High (Directed by F-atom acidity)
Overall Yield ~50 - 60% over 2 steps~55 - 65% over 2 steps
Reaction Temperatures 140 °C (Cyanation), 65 °C (Sandmeyer)-78 °C (DoM), 25 °C (Bromination)
Safety & Toxicity High concern (CuCN toxicity, diazonium salts)Moderate (Pyrophoric n-BuLi, cryogenic conditions)
Scalability Excellent (Standard industrial process)Moderate (Requires specialized cryogenic reactors)

Conclusion & Recommendations

For drug development professionals scaling up to multi-kilogram batches, Route 1 (Sandmeyer) remains the most robust choice. Despite the toxicity of copper cyanide, the process operates at easily achievable temperatures and provides absolute regiocontrol without the need for cryogenic infrastructure[1].

Conversely, for discovery researchers working on a bench scale (gram quantities), Route 2 (DoM-Halodeboronation) offers a highly elegant, cyanide-free alternative. It leverages the innate electronic properties of the molecule[3] and avoids the harsh heating required for Rosenmund-von Braun cyanations.

References

  • WO2022032019A1 - Btk inhibitors - Google Patents.
  • Functionalized Double Strain-Promoted Stapled Peptides for Inhibiting the p53-MDM2 Interaction | ACS Omega - ACS Publications.
  • Facile Synthesis of 2-Bromo-3-fluorobenzonitrile: An Application and Study of the Halodeboronation of Aryl Boronic Acids | The Journal of Organic Chemistry - ACS Publications.

Sources

Comparative

A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Commercial 4-Bromo-3-fluoro-2-methylbenzonitrile

Introduction: The Critical Role of Purity for a Niche Building Block 4-Bromo-3-fluoro-2-methylbenzonitrile is a highly functionalized aromatic building block, pivotal in the synthesis of complex molecules within the phar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity for a Niche Building Block

4-Bromo-3-fluoro-2-methylbenzonitrile is a highly functionalized aromatic building block, pivotal in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its trifecta of reactive sites—the nitrile, the bromine atom, and the activated aromatic ring—makes it a versatile precursor. However, this reactivity also presents a challenge in its synthesis and purification. The presence of even minor impurities, such as isomers, precursors, or byproducts, can have cascading effects on subsequent reaction yields, introduce downstream purification challenges, and, most critically, lead to the formation of unintended and potentially toxic compounds in final drug substances.

This guide eschews a one-size-fits-all approach to purity analysis. Instead, it presents a robust, orthogonal strategy for a comprehensive assessment of 4-Bromo-3-fluoro-2-methylbenzonitrile. By combining High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, we can build a self-validating system that provides a high degree of confidence in the material's quality. This multi-faceted approach ensures that the purity value assigned to a batch is not merely a number, but a well-supported testament to its chemical integrity.

The Analytical Rationale: An Orthogonal Strategy

No single analytical technique is infallible. Each has inherent biases and limitations. A chromatographic method might not detect an impurity that co-elutes with the main peak, while a spectroscopic method might overlook impurities with no corresponding signal. An orthogonal strategy, which employs multiple analytical techniques based on different chemical and physical principles, is the cornerstone of trustworthy purity assessment.[1] For 4-Bromo-3-fluoro-2-methylbenzonitrile, our strategy targets distinct classes of potential impurities.

  • HPLC-UV: The primary tool for quantifying the main component and detecting non-volatile, structurally similar impurities.

  • GC-MS: Essential for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and low-boiling point byproducts.[2][3]

  • Quantitative NMR (qNMR): A primary analytical method for determining absolute purity without reliance on specific impurity reference standards, providing structural confirmation simultaneously.[1][4][5]

G cluster_0 Purity Assessment Workflow Lot Commercial Lot of 4-Bromo-3-fluoro-2-methylbenzonitrile HPLC HPLC-UV Analysis (Non-volatile impurities) Lot->HPLC GCMS GC-MS Analysis (Volatile impurities, Solvents) Lot->GCMS qNMR qNMR Analysis (Absolute Purity, Structure) Lot->qNMR Data Data Synthesis & Orthogonal Comparison HPLC->Data GCMS->Data qNMR->Data Report Final Purity Report & Impurity Profile Data->Report

Caption: Orthogonal workflow for comprehensive purity analysis.

Anticipating Impurities: A Synthesis-Based Perspective

To effectively hunt for impurities, we must first understand their likely origins. The synthesis of substituted benzonitriles often involves methods like the Sandmeyer reaction, starting from an appropriately substituted aniline.[6] This specific route, and others, can introduce several classes of impurities:

  • Isomeric Impurities: Incomplete regioselectivity during aromatic substitution can lead to isomers (e.g., 2-bromo-3-fluoro-4-methylbenzonitrile). These are often the most challenging to separate.

  • Hydrolysis Products: The nitrile group can hydrolyze to the corresponding amide or carboxylic acid under acidic or basic conditions used during synthesis or workup.[6]

  • Precursor Materials: Unreacted starting materials, such as the corresponding aniline derivative.

  • Side-Reaction Products: Phenols can form from the reaction of diazonium salt intermediates with water.[6]

  • Residual Solvents: Solvents used during reaction and purification (e.g., toluene, ethyl acetate, hexanes) may be present.[7]

Experimental Protocols and Data Interpretation

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

Causality: RP-HPLC is the industry standard for purity determination of small molecules.[8] The compound's moderate polarity, owing to the nitrile and halogen functional groups, makes it ideally suited for retention and separation on a hydrophobic C18 stationary phase.[9] The benzonitrile moiety is a strong UV chromophore, allowing for sensitive detection with a UV detector.[9]

G cluster_hplc HPLC-UV Workflow Prep Sample Preparation (Dissolve in ACN) Inject Injection into HPLC System Prep->Inject Separate Gradient Elution on C18 Column Inject->Separate Detect UV Detection (e.g., 254 nm) Separate->Detect Process Data Processing (Peak Integration) Detect->Process Result Purity by Area Percent (%) Process->Result G cluster_qnmr qNMR Workflow Prep Precise Weighing (Sample & Internal Standard) Dissolve Dissolution in Deuterated Solvent Prep->Dissolve Acquire ¹H NMR Data Acquisition (Long Relaxation Delay) Dissolve->Acquire Process Data Processing (Phasing, Baseline, Integration) Acquire->Process Calculate Purity Calculation (Using Integral Ratios) Process->Calculate Result Absolute Molar Purity (%) Calculate->Result

Sources

Validation

A Researcher's Guide to Spectroscopic Differentiation: 4-Bromo-3-fluoro-2-methylbenzonitrile and Its Synthetic Precursors

In the landscape of pharmaceutical and materials science research, the precise synthesis and unambiguous identification of complex organic intermediates are paramount. 4-Bromo-3-fluoro-2-methylbenzonitrile, a highly subs...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science research, the precise synthesis and unambiguous identification of complex organic intermediates are paramount. 4-Bromo-3-fluoro-2-methylbenzonitrile, a highly substituted benzonitrile, serves as a critical building block in the development of novel active pharmaceutical ingredients (APIs). Its synthesis requires careful monitoring to ensure complete conversion and purity. This guide provides an in-depth spectroscopic comparison of 4-Bromo-3-fluoro-2-methylbenzonitrile against its key synthetic precursors, offering researchers a practical framework for reaction monitoring and quality control using fundamental analytical techniques.

The synthetic route to complex molecules dictates the potential impurities and starting materials that may be present in a final product. A logical and common pathway to 4-Bromo-3-fluoro-2-methylbenzonitrile begins with 3-fluoro-2-methylaniline, which is converted to 3-fluoro-2-methylbenzonitrile via a Sandmeyer reaction. Subsequent electrophilic bromination yields the final product. This pathway establishes the two primary compounds against which our target molecule must be compared.

This guide will dissect the characteristic signals in ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) that differentiate the final product from its precursors, explaining the chemical principles behind these differences.

The Synthetic Pathway: A Spectroscopic Journey

The transformation from a simple aniline to a complex brominated benzonitrile involves significant changes in functional groups, which are readily tracked by spectroscopic methods. Each step introduces or removes specific structural features that generate a unique spectral fingerprint.

Synthetic_Pathway cluster_0 Precursor 1 cluster_1 Precursor 2 cluster_2 Final Product P1 3-Fluoro-2-methylaniline P2 3-Fluoro-2-methylbenzonitrile P1->P2  Sandmeyer Reaction (+ NaNO₂, CuCN) FP 4-Bromo-3-fluoro-2-methylbenzonitrile P2->FP  Electrophilic Bromination (+ Br₂)

Figure 1: A common synthetic route from 3-fluoro-2-methylaniline to 4-bromo-3-fluoro-2-methylbenzonitrile.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is exceptionally sensitive to the electronic environment of hydrogen atoms. The conversion of an amino group to a nitrile, followed by the introduction of a bromine atom, causes predictable shifts in the signals of the aromatic and methyl protons.

Analysis of 4-Bromo-3-fluoro-2-methylbenzonitrile (Final Product):

  • Aromatic Region (7.5 - 8.0 ppm): The aromatic region is expected to show two doublets, corresponding to the two remaining aromatic protons. The proton ortho to the bromine atom will be significantly downfield due to bromine's deshielding effect. Fluorine coupling (³J-H,F and ⁴J-H,F) will further split these signals.

  • Methyl Region (~2.5 ppm): A singlet corresponding to the three methyl protons. The exact shift is influenced by the adjacent fluorine and the overall electronic landscape of the ring.

Comparative Analysis:

  • vs. 3-Fluoro-2-methylbenzonitrile (Precursor 2): The most significant change is in the aromatic region. This precursor has three aromatic protons, leading to a more complex multiplet pattern. Upon bromination at the 4-position, one aromatic signal disappears, and the remaining two signals shift downfield due to the electron-withdrawing nature of bromine.

  • vs. 3-Fluoro-2-methylaniline (Precursor 1): The key difference is the presence of a broad singlet in the 3.5-4.5 ppm range corresponding to the -NH₂ protons of the aniline.[1] This signal will completely disappear upon successful conversion to the nitrile. Furthermore, the aromatic protons in the aniline are generally found at higher field (more shielded, ~6.5-7.0 ppm) compared to the benzonitrile derivatives, due to the electron-donating nature of the amino group.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR provides direct insight into the carbon framework of the molecule. The chemical shifts are highly dependent on the attached functional groups, offering clear markers for the synthetic transformations.

Analysis of 4-Bromo-3-fluoro-2-methylbenzonitrile (Final Product):

  • Nitrile Carbon (~115-120 ppm): The carbon of the C≡N group typically appears in this region.[2][3]

  • Aromatic Carbons (110-165 ppm): The spectrum will show six distinct signals for the aromatic carbons, many of which will exhibit splitting due to coupling with the fluorine atom (¹J-C,F, ²J-C,F, etc.). The carbon directly bonded to fluorine (C-F) will show a large coupling constant and a significant downfield shift. The carbon bonded to bromine (C-Br) will appear at a characteristic shift, typically around 110-125 ppm.[4]

  • Methyl Carbon (~15-20 ppm): The methyl carbon signal will appear at high field.

Comparative Analysis:

  • vs. 3-Fluoro-2-methylbenzonitrile (Precursor 2): The introduction of bromine causes a notable change in the chemical shift of the carbon at the 4-position (C4), which transforms from a C-H to a C-Br bond. This results in a significant shift for this carbon signal. The chemical shifts of the other ring carbons are also perturbed, providing a new, unique fingerprint.

  • vs. 3-Fluoro-2-methylaniline (Precursor 1): The most dramatic difference is the absence of the nitrile carbon signal and the presence of a C-NH₂ signal (typically around 140-150 ppm) in the aniline precursor. The conversion to the benzonitrile is confirmed by the appearance of the characteristic C≡N signal around 117 ppm and the disappearance of the C-NH₂ signal.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful tool for identifying the presence or absence of specific functional groups. The transformations in this synthesis provide clear, unambiguous changes in the IR spectrum.

Analysis of 4-Bromo-3-fluoro-2-methylbenzonitrile (Final Product):

  • C≡N Stretch (~2230 cm⁻¹): A sharp, strong absorption band in this region is the definitive signature of the nitrile group. The exact frequency is slightly influenced by the electronic effects of the other ring substituents.[5][6]

  • Aromatic C-H Stretch (>3000 cm⁻¹): Weak to medium bands in this region confirm the presence of the aromatic ring.

  • Aromatic C=C Bending (1400-1600 cm⁻¹): Multiple sharp bands in this region are characteristic of the benzene ring.

  • C-Br Stretch (500-650 cm⁻¹): A band in the far-IR region indicates the presence of the carbon-bromine bond.

Comparative Analysis:

  • vs. 3-Fluoro-2-methylbenzonitrile (Precursor 2): The IR spectra of the final product and this precursor are expected to be quite similar, as both contain the dominant nitrile and aromatic functionalities. The primary difference will be subtle shifts in the fingerprint region (below 1500 cm⁻¹) and the appearance of the C-Br stretching vibration in the final product.

  • vs. 3-Fluoro-2-methylaniline (Precursor 1): The difference is stark. The aniline precursor will show two characteristic N-H stretching bands (for a primary amine) in the 3300-3500 cm⁻¹ region and will completely lack the sharp C≡N stretch at ~2230 cm⁻¹. The disappearance of the N-H stretches and the appearance of the C≡N stretch provide unequivocal evidence of the Sandmeyer reaction's success.

Mass Spectrometry: Confirming Molecular Identity

Mass spectrometry provides the molecular weight and, through fragmentation and isotopic patterns, crucial structural information. It is the ultimate confirmation of the final product's identity.

Analysis of 4-Bromo-3-fluoro-2-methylbenzonitrile (Final Product):

  • Molecular Ion (M⁺): The key feature is a pair of peaks of nearly equal intensity, separated by 2 m/z units. This is the characteristic isotopic signature of a molecule containing one bromine atom (⁵⁰% ⁷⁹Br and ⁵⁰% ⁸¹Br).[7][8][9] For C₈H₅⁷⁹BrFN, the expected m/z would be approximately 213, and for C₈H₅⁸¹BrFN, it would be 215.

  • Fragmentation: Common fragmentation patterns include the loss of Br• and CN• radicals.

Comparative Analysis:

  • vs. 3-Fluoro-2-methylbenzonitrile (Precursor 2): This precursor (C₈H₆FN) has a molecular weight of 135.14. Its mass spectrum will show a molecular ion peak at m/z = 135 and will completely lack the characteristic 1:1 M⁺ / M+2 isotopic pattern of bromine.

  • vs. 3-Fluoro-2-methylaniline (Precursor 1): This precursor (C₇H₈FN) has a molecular weight of 125.14.[10] Its mass spectrum will show a molecular ion at m/z = 125. The transition to the nitrile precursor involves the loss of an amine group and a proton, and the addition of a carbon, resulting in a net mass increase of 10 amu.

Comparative Data Summary

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)Key IR Bands (cm⁻¹)Key MS (m/z)
3-Fluoro-2-methylaniline ~6.5-7.0 (Ar-H), ~3.5-4.5 (br s, -NH₂), ~2.1 (s, -CH₃)~140-150 (C-NH₂), 110-130 (Ar-C)~3300-3500 (N-H), No C≡N bandM⁺ = 125
3-Fluoro-2-methylbenzonitrile >7.0 (Ar-H), ~2.5 (s, -CH₃)~117 (C≡N), 110-165 (Ar-C)~2230 (C≡N), No N-H bandsM⁺ = 135
4-Bromo-3-fluoro-2-methylbenzonitrile >7.5 (Ar-H), ~2.5 (s, -CH₃)~117 (C≡N), ~115 (C-Br), 110-165 (Ar-C)~2230 (C≡N), ~500-650 (C-Br)M⁺=213, M+2=215 (1:1)

Experimental Protocols

To ensure the generation of high-quality, reproducible data, adherence to standardized experimental protocols is essential. The following are self-validating, best-practice methodologies for the analysis of small organic molecules like those discussed herein.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample (for ¹H NMR) or 20-50 mg (for ¹³C NMR) and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[11]

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[12]

  • Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manual probe.

  • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform a shimming procedure to optimize the magnetic field homogeneity.

  • Acquisition: Acquire the spectrum using standard acquisition parameters for ¹H or ¹³C NMR. A 90° pulse and a sufficient relaxation delay (5xT1) are crucial for quantitative analysis.[13]

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum to the internal standard (TMS at 0.00 ppm).

NMR_Workflow A Dissolve Sample (5-50 mg in 0.6 mL solvent) B Filter into NMR Tube A->B C Load into Spectrometer B->C D Lock & Shim C->D E Acquire FID D->E F Process Data (FT, Phase, Baseline) E->F G Spectrum F->G

Figure 2: Standard workflow for acquiring a high-resolution NMR spectrum.

Protocol 2: Attenuated Total Reflectance - Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum of the empty crystal to account for atmospheric CO₂ and H₂O.[14]

  • Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal.[5]

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure, ensuring good contact between the sample and the crystal surface.[6]

  • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe after analysis.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[15]

  • Instrument Method: Set up the GC-MS method. This includes defining the GC oven temperature program (e.g., start at 50°C, ramp to 280°C), the injector temperature (~250°C), and the MS scan parameters (e.g., scan range m/z 40-400).[3]

  • Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC inlet. The high temperature vaporizes the sample and solvent.

  • Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column. Compounds separate based on their boiling points and interaction with the column's stationary phase.

  • Ionization and Detection: As compounds elute from the column, they enter the mass spectrometer, where they are ionized (typically by Electron Impact, EI). The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) to determine retention times and examine the mass spectrum corresponding to each chromatographic peak to identify the compound.

Conclusion

The spectroscopic journey from 3-fluoro-2-methylaniline to 4-bromo-3-fluoro-2-methylbenzonitrile is marked by clear and definitive changes in the analytical data. The disappearance of N-H signals in IR and ¹H NMR, coupled with the appearance of a strong C≡N band in the IR and a nitrile carbon in the ¹³C NMR, confirms the conversion of the aniline to the benzonitrile intermediate. The subsequent bromination is unequivocally verified by the appearance of the characteristic 1:1 isotopic pattern for the molecular ion in the mass spectrum and predictable shifts in the NMR spectra. By systematically applying these fundamental spectroscopic techniques and understanding the principles behind the observed changes, researchers can confidently monitor their synthetic progress, verify the structure of their target molecule, and ensure the purity of the final product.

References

  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. [Link]

  • Scribd. 13-C NMR Chemical Shift Table.pdf. [Link]

  • University of Regensburg. Chemical shifts. [Link]

  • Chemguide. mass spectra - the M+2 peak. [Link]

  • Scribd. 13-C NMR Chemical Shift Table. [Link]

  • Experimental FT-IR, FT-Raman spectra and theoretical DFT calculations of 3-acetylbenzonitrile. [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

  • College of St. Benedict & St. John's University. ms isotopes: Br and Cl. [Link]

  • University of California, Los Angeles. Additivity Parameters for 13 - C Chemical Shifts in Substituted Benzenes. [Link]

  • Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. [Link]

  • 13 C Chemical Shift Table. [Link]

  • Bioregistry. Spectral Database for Organic Compounds. [Link]

  • University of California, Santa Barbara. Sample Preparation Guidelines for GC-MS. [Link]

  • Scribd. FTIR Spectroscopy Standard Operating Procedure. [Link]

  • University of Maryland. (2023, August 29). Small molecule NMR sample preparation. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. [Link]

  • J. Sci. Res. 18 (1), 231-240 (2026). [Link]

  • PubChemLite. 4-bromo-2-fluoro-3-methylbenzonitrile (C8H5BrFN). [Link]

  • AIST. Spectral Database for Organic Compounds,SDBS. [Link]

  • California State Polytechnic University, Pomona. 1H NMR Chemical Shifts. [Link]

  • Boston University. Basic NMR Concepts. [Link]

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Comparative

cost-benefit analysis of 4-Bromo-3-fluoro-2-methylbenzonitrile synthesis routes

As a Senior Application Scientist, selecting the optimal synthetic route for a highly functionalized building block like 4-Bromo-3-fluoro-2-methylbenzonitrile (CAS: 1349716-12-6) requires balancing atom economy, regiosel...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal synthetic route for a highly functionalized building block like 4-Bromo-3-fluoro-2-methylbenzonitrile (CAS: 1349716-12-6) requires balancing atom economy, regioselectivity, and raw material costs. This molecule is a critical intermediate in the development of modern therapeutics, including Btk inhibitors [1] and orexin receptor agonists [2].

Direct electrophilic aromatic bromination of 3-fluoro-2-methylbenzonitrile is notoriously unselective due to competing directing effects from the fluoro (ortho/para directing) and methyl (ortho/para directing) groups. Therefore, process chemists must rely on pre-functionalized starting materials. This guide provides a comprehensive cost-benefit analysis of three distinct, field-proven synthetic routes to access this target.

Mechanistic Pathway Analysis & Causality

Route 1: The Cyanation-Sandmeyer Sequence (The "Numbering Reversal" Route)

This route, utilized in recent patent literature for Btk inhibitors [1], is a masterclass in exploiting IUPAC nomenclature rules and chemoselectivity.

  • The Chemistry: The synthesis begins with 4-bromo-2-fluoro-3-methylaniline. A Rosenmund-von Braun reaction using CuCN selectively displaces the aryl bromide. Because the newly introduced nitrile group takes the highest nomenclature priority (C1), the numbering of the ring reverses. The former C4-position becomes C1, shifting the aniline group from C1 to C4. The resulting intermediate is 4-amino-3-fluoro-2-methylbenzonitrile.

  • The Causality: A subsequent Sandmeyer reaction (using tert-butyl nitrite and CuBr) seamlessly converts the C4-amino group into the C4-bromo group, yielding the final target. This route entirely bypasses the regioselectivity nightmare of direct bromination.

Route 2: Carboxylic Acid Amidation-Dehydration
  • The Chemistry: This is the most robust and predictable pathway, relying on standard functional group interconversions (FGI). It begins with 4-bromo-3-fluoro-2-methylbenzoic acid[4]. The acid is activated to an acyl chloride, treated with ammonia to form the primary amide, and finally dehydrated to the nitrile.

  • The Causality: By starting with the carbon skeleton and halogenation pattern already locked in place, this route guarantees 100% regiochemical fidelity. Dehydration using POCl₃ or T3P is highly scalable and avoids the heavy metal waste associated with Route 1.

Route 3: Chemoselective Cross-Coupling (Halogen Differentiation)
  • The Chemistry: This route utilizes 1-bromo-2-fluoro-4-iodo-3-methylbenzene [5] and relies on the kinetic differentiation between carbon-halogen bonds during the oxidative addition step of a palladium-catalyzed cyanation.

  • The Causality: The bond dissociation energy of C-I (~65 kcal/mol) is significantly lower than that of C-Br (~81 kcal/mol). By using a controlled stoichiometric amount of Zn(CN)₂ and a Pd(0) catalyst, the cyanation occurs exclusively at the iodo position. Similar to Route 1, the introduction of the nitrile redefines the C1 position, perfectly mapping the remaining bromide to the C4 position.

Pathway Visualization

SynthesisRoutes Target 4-Bromo-3-fluoro-2-methylbenzonitrile (Target Molecule) R1SM 4-Bromo-2-fluoro-3-methylaniline R1Int 4-Amino-3-fluoro-2-methylbenzonitrile R1SM->R1Int CuCN, DMF 140 °C, 16 h R1Int->Target t-BuONO, CuBr MeCN, 65 °C, 3 h R2SM 4-Bromo-3-fluoro-2-methylbenzoic acid R2Int 4-Bromo-3-fluoro-2-methylbenzamide R2SM->R2Int 1. SOCl2, reflux 2. NH4OH, 0 °C R2Int->Target POCl3 reflux, 4 h R3SM 1-Bromo-2-fluoro-4-iodo-3-methylbenzene R3SM->Target Zn(CN)2, Pd(PPh3)4 DMF, 100 °C, 12 h

Fig 1: Three distinct synthetic pathways for 4-Bromo-3-fluoro-2-methylbenzonitrile.

Cost-Benefit & Scalability Matrix

Synthetic RouteStarting MaterialStep CountEst. Overall YieldKey ReagentsScalabilityCost-Efficiency
1. Cyanation-Sandmeyer 4-Bromo-2-fluoro-3-methylaniline265 - 75%CuCN, t-BuONO, CuBrHighExcellent (Cheap SMs, but generates Cu waste)
2. Amide Dehydration 4-Bromo-3-fluoro-2-methylbenzoic acid280 - 90%SOCl₂, NH₄OH, POCl₃Very HighModerate (Expensive SM, but highly robust)
3. Selective Cyanation 1-Bromo-2-fluoro-4-iodo-3-methylbenzene175 - 85%Zn(CN)₂, Pd(PPh₃)₄MediumLow (Expensive SM and Pd catalyst)

Experimental Protocols

The following self-validating protocols are adapted from established process chemistry standards and patent literature [1] to ensure reproducibility.

Protocol A: Route 1 (Cyanation-Sandmeyer)

Step 1: Synthesis of 4-amino-3-fluoro-2-methylbenzonitrile

  • Charge a dry reaction vessel with 4-bromo-2-fluoro-3-methylaniline (1.0 eq, e.g., 132 mmol) and anhydrous DMF (1.5 M).

  • Add CuCN (3.0 eq) in a single portion under N₂.

  • Stir the suspension at 140 °C for 16 hours. Note: The excess CuCN drives the equilibrium of the Rosenmund-von Braun reaction.

  • Cool to room temperature and quench by pouring into a mixture of NH₃·H₂O and ice water (1:1 v/v) to complex the copper salts.

  • Extract with EtOAc, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (PE/EtOAc 70/30) to yield a brown oil (~75% yield).

Step 2: Synthesis of 4-bromo-3-fluoro-2-methylbenzonitrile

  • Dissolve 4-amino-3-fluoro-2-methylbenzonitrile (1.0 eq, 100 mmol) in anhydrous MeCN (0.4 M).

  • In a separate flask, prepare a solution of tert-butyl nitrite (1.5 eq) and CuBr (1.5 eq) in MeCN at 65 °C.

  • Add the aniline solution dropwise to the CuBr mixture at 65 °C. Note: Dropwise addition prevents the accumulation of the diazonium intermediate, mitigating explosion risks and side-reactions.

  • Stir at 65 °C for 3 hours. Cool, filter through Celite, and concentrate. Purify via chromatography (PE/EtOAc 9/1) to yield the target as an orange solid [3].

Protocol B: Route 2 (Amide Dehydration)
  • Amidation: Suspend 4-bromo-3-fluoro-2-methylbenzoic acid (1.0 eq) in toluene (0.5 M). Add a catalytic amount of DMF (0.05 eq) followed by SOCl₂ (1.5 eq). Reflux for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess SOCl₂. Dissolve the crude acid chloride in THF and add dropwise to a vigorously stirred solution of aqueous NH₄OH at 0 °C. Filter the resulting precipitate, wash with cold water, and dry to yield 4-bromo-3-fluoro-2-methylbenzamide.

  • Dehydration: Suspend the amide (1.0 eq) in toluene (0.5 M) and add POCl₃ (3.0 eq). Reflux for 4 hours. Monitor by TLC/LCMS. Upon completion, cool the mixture and quench very slowly into crushed ice. Extract with EtOAc, wash with saturated NaHCO₃, dry, and concentrate to yield the highly pure nitrile.

References

  • WO2022032019A1 - Btk inhibitors (Google Patents).
  • WO2023215205A1 - Orexin receptor agonists (Google Patents).
  • 1-Bromo-2-fluoro-4-iodo-3-methylbenzene Compound Summary (PubChem). Available at:[Link]

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